6-bromo-5-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPFAUCRIATHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444359 | |
| Record name | 6-bromo-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248602-16-6 | |
| Record name | 6-Bromo-5-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=248602-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromo-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 6-bromo-5-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-bromo-5-methyl-1H-indole. This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active compounds. This document outlines a probable synthetic route based on the well-established Fischer indole synthesis, details the necessary experimental procedures, and presents the expected analytical data for the characterization of the final product.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₈BrN |
| Molar Mass | 210.07 g/mol |
| Density | 1.563 g/cm³ (Predicted) |
| Boiling Point | 328.5 ± 22.0 °C (Predicted) |
Synthesis Methodology: The Fischer Indole Synthesis
A highly plausible and widely utilized method for the synthesis of substituted indoles is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone. For the synthesis of this compound, the logical starting material is 4-bromo-3-methylaniline.
The proposed synthetic pathway is illustrated in the diagram below.
Caption: Proposed Fischer indole synthesis of this compound.
Experimental Protocol
The following is a detailed, two-step experimental protocol for the synthesis of this compound.
Step 1: Synthesis of 4-bromo-3-methylphenylhydrazine hydrochloride
-
Diazotization: Dissolve 4-bromo-3-methylaniline (1 equivalent) in a suitable aqueous acid solution (e.g., 3M HCl) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath and slowly add the previously prepared diazonium salt solution, ensuring the temperature does not exceed 10 °C.
-
Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The resulting precipitate of 4-bromo-3-methylphenylhydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried under vacuum.
Step 2: Synthesis of this compound
-
Hydrazone Formation and Cyclization: Suspend the 4-bromo-3-methylphenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid. Add acetone (1.2 equivalents) to the suspension.
-
Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a suitable base, such as sodium hydroxide or sodium bicarbonate, until a precipitate forms.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[3][4]
The general workflow for the synthesis and purification is depicted below.
Caption: General experimental workflow for the synthesis and characterization.
Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Based on data from structurally related compounds, the following spectral characteristics are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH (indole) | 8.0 - 8.2 | br s |
| Ar-H (C4-H) | ~7.5 | s |
| Ar-H (C7-H) | ~7.3 | s |
| Ar-H (C2-H) | ~7.2 | t |
| Ar-H (C3-H) | ~6.4 | t |
| CH₃ (C5-CH₃) | ~2.4 | s |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C7a | ~136 |
| C3a | ~129 |
| C5 | ~128 |
| C2 | ~124 |
| C4 | ~122 |
| C6 | ~115 |
| C7 | ~113 |
| C3 | ~102 |
| CH₃ | ~21 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[5][6][7]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (indole) | 3400 - 3300 | Medium, Sharp |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 2950 - 2850 | Medium |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-Br Stretch | 700 - 500 | Strong |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1 will be observed for the molecular ion and any bromine-containing fragments.[8][9][10][11]
| m/z | Interpretation |
| 210/212 | [M]⁺˙ (Molecular ion) |
| 195/197 | [M - CH₃]⁺ |
| 131 | [M - Br]⁺ |
| 103 | [M - Br - HCN]⁺ |
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
4-Bromo-3-methylaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]
-
Hydrazine Sulfate: Toxic by inhalation, in contact with skin, and if swallowed. May cause cancer and sensitization by skin contact. It is very toxic to aquatic organisms.[14][15][16][17]
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.[18][19][20][21][22]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All waste materials should be disposed of in accordance with institutional and local regulations.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. jinjingchemical.com [jinjingchemical.com]
- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 9. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. m.youtube.com [m.youtube.com]
- 12. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.fi [fishersci.fi]
- 17. chemos.de [chemos.de]
- 18. systemepreventis.ca [systemepreventis.ca]
- 19. media.laballey.com [media.laballey.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. corecheminc.com [corecheminc.com]
- 22. sds.chemtel.net [sds.chemtel.net]
Spectroscopic Analysis of 6-bromo-5-methyl-1H-indole: A Technical Guide
Introduction
Data Presentation
The following tables are structured to present the anticipated spectroscopic data for 6-bromo-5-methyl-1H-indole. These tables serve as a template for data recording upon experimental acquisition.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available |
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| Data not available |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for indole derivatives, adaptable for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300-500 MHz. Standard acquisition parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, operating at a corresponding frequency (e.g., 75-125 MHz). A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans is required.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-IR: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. Direct infusion or the use of a solids probe can also be employed.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides a detailed fragmentation pattern, which is useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular ion.
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and the fragment ions.
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Physical and Chemical Properties of 6-bromo-5-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-5-methyl-1H-indole is a substituted indole derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. The indole scaffold is a core structural motif in numerous biologically active compounds, and the strategic placement of bromo and methyl groups on this ring system can significantly influence its physicochemical properties and pharmacological activity. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of this compound, alongside experimental details for its synthesis and characterization.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, predictions and data from closely related analogs provide valuable insights into its characteristics.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 6-bromoindole (Experimental) | 5-bromo-3-methyl-1H-indole (Experimental) |
| Molecular Formula | C₉H₈BrN | C₈H₆BrN | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol [1] | 196.04 g/mol [2] | 210.07 g/mol |
| Melting Point | Not available | 92-96 °C[2] | 73-75 °C[3] |
| Boiling Point | 328.5 ± 22.0 °C (Predicted)[1] | Not available | Not available |
| Density | 1.563 g/cm³ (Predicted)[1] | Not available | Not available |
| Solubility | Inferred to be soluble in polar organic solvents like DMSO, ethanol, and dichloromethane. Expected to have poor solubility in water. | Soluble in organic solvents. | Soluble in organic solvents. |
| pKa | Not available | Not available | Not available |
Synthesis and Reactivity
The synthesis of this compound can be approached through various established methods for indole synthesis, often involving the modification of a pre-existing indole core or the construction of the bicyclic system from acyclic precursors. A plausible synthetic route could involve the bromination of 5-methylindole at the 6-position.
General Reactivity
The chemical reactivity of this compound is dictated by the indole nucleus and the influence of the bromo and methyl substituents. The indole ring is susceptible to electrophilic substitution, and the bromine atom can participate in cross-coupling reactions, offering a versatile handle for further functionalization. The N-H proton of the indole can be deprotonated with a suitable base to generate an indolyl anion, which can then be alkylated or acylated.
Experimental Protocols
Protocol: N-Alkylation of a Bromoindole Derivative
This protocol describes the synthesis of methyl 2-(6-bromo-1H-indol-1-yl)acetate from 6-bromoindole, which can be conceptually applied for derivatization of this compound.[4]
Materials:
-
6-bromoindole
-
Sodium hydride (NaH, 60% dispersion in oil)
-
Dry Dimethylformamide (DMF)
-
Methyl bromoacetate
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.5 equivalents) in dry DMF, add a solution of 6-bromoindole (1.0 equivalent) in dry DMF.
-
Stir the mixture for 4 hours at room temperature.
-
Add methyl bromoacetate (2.0 equivalents) to the reaction mixture.
-
Stir the resulting mixture overnight at room temperature.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Spectroscopic Data
Detailed experimental spectra for this compound are not available. However, the expected spectral characteristics can be inferred from the analysis of closely related compounds such as 6-bromoindole and other substituted indoles.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methyl group, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group. Similarly, the ¹³C NMR spectrum will display nine distinct carbon signals.
Table 2: Reference ¹³C NMR Chemical Shifts for 6-bromoindole in CDCl₃ [5][6]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | ~124.8 |
| C-3 | ~102.9 |
| C-3a | ~126.8 |
| C-4 | ~123.2 |
| C-5 | ~122.0 |
| C-6 | ~115.5 |
| C-7 | ~114.0 |
| C-7a | ~136.6 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands. These would include a sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration, C-H stretching vibrations of the aromatic ring and the methyl group in the 3100-2800 cm⁻¹ region, and C=C stretching vibrations of the aromatic system in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the indole ring. The exact mass of the molecular ion would be a key identifier.
Biological Activity and Potential Applications
Bromoindoles are a class of compounds with diverse biological activities, and this compound is a valuable scaffold for the development of new therapeutic agents. Derivatives of 6-bromoindole have been investigated for their potential as:
-
Antimicrobial Agents: Bromoindole derivatives have shown promise as antibacterial and antifungal agents. They can act as inhibitors of bacterial enzymes like cystathionine γ-lyase (bCSE), which can enhance the efficacy of existing antibiotics.[4]
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. Halogenated indoles, including bromoindoles, have been explored for their cytotoxic effects against various cancer cell lines.[5]
-
Enzyme Inhibitors: The substituted indole core can be tailored to interact with the active sites of various enzymes, making it a valuable starting point for the design of specific inhibitors for therapeutic intervention.[4]
The presence of the bromine atom at the 6-position and the methyl group at the 5-position can modulate the electronic properties and lipophilicity of the molecule, which in turn can influence its binding affinity to biological targets and its pharmacokinetic profile.
Logical Relationships in Drug Discovery
The process of developing a drug candidate from a lead compound like this compound involves a series of logical steps.
Caption: A simplified workflow illustrating the logical progression from a lead compound to clinical trials.
Conclusion
This compound represents a promising scaffold for the design and synthesis of novel bioactive molecules. While comprehensive experimental data for this specific compound is not extensively documented, its structural similarity to other well-characterized bromoindoles provides a strong foundation for predicting its properties and reactivity. Further research to fully characterize its physical, chemical, and biological profile is warranted and will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery. The synthetic accessibility and the potential for diverse functionalization make this compound a valuable tool for the development of new therapeutic agents.
References
- 1. chembk.com [chembk.com]
- 2. 6-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Bromo-1H-indole(52415-29-9) 13C NMR spectrum [chemicalbook.com]
In-Depth Technical Guide: 6-bromo-5-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Chemical Name: 6-bromo-5-methyl-1H-indole
CAS Number: 248602-16-6
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN | ChemBK[1] |
| Molar Mass | 210.07 g/mol | ChemBK[1] |
| Predicted Boiling Point | 328.5 ± 22.0 °C | ChemBK[1] |
| Predicted Density | 1.563 g/cm³ | ChemBK[1] |
Commercial Suppliers
This compound is available from various chemical suppliers. Researchers can source this compound from the following vendors, among others:
-
Parchem
-
BLD Pharm
-
A list of global suppliers can also be found on ChemicalBook.
Synthesis and Experimental Protocols
A plausible synthetic approach for this compound would involve the reaction of (4-bromo-3-methylphenyl)hydrazine with a suitable acetaldehyde equivalent under acidic conditions.
General Experimental Protocol for Fischer Indole Synthesis (Illustrative)
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
Materials:
-
(4-bromo-3-methylphenyl)hydrazine hydrochloride
-
Acetaldehyde diethyl acetal
-
Polyphosphoric acid (or another suitable acid catalyst like sulfuric acid or zinc chloride)
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of (4-bromo-3-methylphenyl)hydrazine hydrochloride (1 equivalent) and acetaldehyde diethyl acetal (1.2 equivalents) in ethanol is stirred at room temperature for 1-2 hours to form the hydrazone.
-
The solvent is removed under reduced pressure.
-
The resulting crude hydrazone is added portion-wise to pre-heated polyphosphoric acid at 100-120°C with vigorous stirring.
-
The reaction mixture is maintained at this temperature for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
The aqueous mixture is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Reactivity and Potential Applications in Drug Discovery
The bromine atom at the 6-position of the indole ring is a key functional group that allows for a variety of synthetic transformations, making this compound a valuable building block in medicinal chemistry.
Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom can be readily substituted with various aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for generating molecular diversity and synthesizing complex molecules with potential biological activity.
Experimental Workflow: Suzuki-Miyaura Coupling
Below is a diagram illustrating the general workflow for a Suzuki-Miyaura cross-coupling reaction involving a bromo-indole derivative.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Potential Biological Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of bromo-indole derivatives has been shown to interact with various biological targets and signaling pathways implicated in cancer and other diseases. The indole scaffold is a common feature in molecules that modulate the activity of kinases, which are key regulators of cellular signaling.
Potential Target: PI3K/Akt/mTOR Signaling Pathway
Indole compounds have been identified as modulators of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Bromo-indole derivatives could potentially act as inhibitors of key kinases within this pathway, such as PI3K, Akt, or mTOR.
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway and the potential point of inhibition by a hypothetical indole-based inhibitor.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition by an indole derivative.
References
Potential Biological Activities of 6-Bromo-5-methyl-1H-indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic modification of the indole ring, particularly through halogenation, has been a fruitful avenue for the development of novel therapeutic agents. The introduction of a bromine atom can significantly alter the physicochemical properties of the molecule, often enhancing its lipophilicity, metabolic stability, and target-binding affinity. This technical guide explores the potential biological activities of a specific subclass: 6-bromo-5-methyl-1H-indole derivatives. While direct research on this exact substitution pattern is emerging, this document extrapolates potential activities based on robust data from closely related 6-bromoindole and 5-methylindole analogs, providing a valuable resource for guiding future research and drug discovery efforts in this area.
Anticipated Biological Activities
Based on the biological profiles of structurally similar indole derivatives, this compound derivatives are anticipated to exhibit a range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The synergistic effect of the 6-bromo and 5-methyl substituents may lead to enhanced potency and selectivity.
Anticancer Activity
Substituted indoles are well-established as potent anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, kinase signaling pathways, and induction of apoptosis. The presence of a bromine atom at the 6-position of the indole ring has been shown to contribute to cytotoxic activity.
Quantitative Data on Related 6-Substituted Indole Derivatives:
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 1 | H | 3-cyano-4-methylphenyl | MCF-7 | 2.94 ± 0.56 | [1] |
| 1 | H | 3-cyano-4-methylphenyl | MDA-MB-231 | 1.61 ± 0.004 | [1] |
| 1 | H | 3-cyano-4-methylphenyl | A549 | 6.30 ± 0.30 | [1] |
| 1 | H | 3-cyano-4-methylphenyl | HeLa | 6.10 ± 0.31 | [1] |
| 1 | H | 3-cyano-4-methylphenyl | A375 | 0.57 ± 0.01 | [1] |
| 1 | H | 3-cyano-4-methylphenyl | B16-F10 | 1.69 ± 0.41 | [1] |
| 2 | H | Aliphatic linker | MCF-7 | 15.85 ± 3.32 | [2][3] |
| 2 | H | Aliphatic linker | SW480 | 17.85 ± 0.92 | [2][3] |
Note: Compound 1 is a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative. Compound 2 is a 6-bromo-quinazoline derivative, a related heterocyclic scaffold.
Potential Mechanisms of Anticancer Action:
-
Tubulin Polymerization Inhibition: Many indole derivatives exert their anticancer effects by binding to the colchicine site of β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. This compound derivatives could potentially target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and NF-κB pathways.[4][5]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Activity
Indole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. The incorporation of a bromine atom can enhance the antimicrobial potency of the indole nucleus.
Quantitative Data on Related Bromoindole Derivatives:
| Compound ID | Derivative Type | Organism | MIC (µg/mL) | Reference |
| 3 | 6-bromoindolglyoxylamido-spermine | Staphylococcus intermedius | 3.125 | [6] |
| 3 | 6-bromoindolglyoxylamido-spermine | Staphylococcus aureus | 6.25 | [6] |
| 3 | 6-bromoindolglyoxylamido-spermine | Candida albicans | 17.2 | [6] |
| 3 | 6-bromoindolglyoxylamido-spermine | Cryptococcus neoformans | 1.1 | [6] |
| 4 | 5-bromo-1H-indole-2-carboxamide | Klebsiella pneumoniae (NDM-1) | 2 | [7] |
Potential Mechanisms of Antimicrobial Action:
-
Membrane Disruption: Some brominated indole derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[8]
-
Enzyme Inhibition: These compounds may interfere with essential bacterial enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of many natural and synthetic compounds. Indole derivatives have been shown to inhibit NF-κB activation.
Potential Mechanism of Anti-inflammatory Action:
-
NF-κB Pathway Inhibition: this compound derivatives may inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would block the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[2][7]
Signaling Pathway: NF-κB Inhibition
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10][11][12]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives dissolved in DMSO
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL.
-
Perform a two-fold serial dilution of the this compound derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound derivatives is currently limited, the extensive research on structurally related bromoindoles and substituted indoles provides a strong rationale for their investigation as potential therapeutic agents. The data presented in this guide suggest that this class of compounds is likely to possess significant anticancer, antimicrobial, and anti-inflammatory properties.
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of biological assays. Elucidation of their specific mechanisms of action and identification of their molecular targets will be crucial for their further development as drug candidates. The promising activities of related compounds underscore the potential of the this compound scaffold as a valuable template for the design of novel and effective therapeutic agents.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soc.chim.it [soc.chim.it]
- 12. researchgate.net [researchgate.net]
Discovery and history of substituted indole compounds
An In-depth Technical Guide to the Discovery and History of Substituted Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a vast array of physiologically active molecules. This technical guide provides a comprehensive overview of the history, discovery, and synthesis of substituted indole compounds. It traces the journey from the initial isolation of indole from indigo dye to the rational design of highly specific therapeutic agents. This document details the evolution of key synthetic methodologies, presents quantitative pharmacological data for seminal compounds, and provides detailed experimental protocols. Furthermore, it visualizes critical signaling pathways and synthetic workflows to offer a deeper understanding for researchers and professionals in the field of drug development.
Introduction: The Enduring Significance of the Indole Core
The indole ring system, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, is a privileged scaffold in nature and medicinal chemistry. Its unique electronic properties and its ability to participate in various non-covalent interactions make it an ideal framework for molecular recognition by biological targets. The indole nucleus is present in a multitude of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.[1] The journey of indole chemistry began with the study of the dye indigo, leading to its first isolation in 1866 by Adolf von Baeyer through the reduction of oxindole with zinc dust.[1][2][3] Von Baeyer subsequently proposed the correct formula for indole in 1869.[1][4] This foundational work paved the way for over a century of research, uncovering the critical roles of indole-containing compounds in human physiology and leading to the development of numerous blockbuster drugs.
Foundational Discoveries of Key Indole Compounds
The history of substituted indoles is marked by several landmark discoveries that unveiled their profound biological importance.
-
Tryptophan (1901): Sir Frederick Gowland Hopkins discovered the essential amino acid tryptophan in 1901 by isolating it from the milk protein casein.[5][6][7] His work demonstrated that tryptophan is essential for life in animals and cannot be synthesized by the body, thus needing to be obtained from the diet.[7][8] This discovery was a crucial step in understanding nutrition and protein chemistry.[6][9]
-
Serotonin (1930s): Serotonin (5-hydroxytryptamine, 5-HT), a pivotal neurotransmitter, was first identified in the 1930s by Italian scientist Vittorio Erspamer, who initially named it "Enteramine."[8] Its role in mood, appetite, and numerous other physiological processes has since been extensively documented, making it a primary target for therapeutics aimed at treating depression, anxiety, and migraines.
-
Melatonin (1958): The neurohormone melatonin (N-acetyl-5-methoxytryptamine) was first isolated from bovine pineal glands in 1958 by dermatologist Aaron B. Lerner and his team at Yale University.[10][11][12][13] Initially noted for its ability to lighten frog skin, its primary role in regulating the sleep-wake cycle (circadian rhythm) in humans was later established, making it a key molecule in chronobiology.[10][12]
-
Indomethacin (1961): Representing a major advance in synthetic medicinal chemistry, the non-steroidal anti-inflammatory drug (NSAID) indomethacin was first synthesized by Dr. Tsung-Ying Shen and his team at Merck.[14] Patented in 1961 and approved for medical use in 1963, it emerged as a potent inhibitor of prostaglandin synthesis for treating inflammatory conditions.[14][15]
Historical Timeline of Key Discoveries
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. youtube.com [youtube.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. acnp.org [acnp.org]
- 8. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 12. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-bromo-5-methyl-1H-indole: Structural Analogues, Derivatives, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Strategic substitution on the indole ring can significantly modulate the pharmacological profile of the resulting derivatives. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of structural analogues of 6-bromo-5-methyl-1H-indole. Due to a paucity of publicly available data on the specific this compound scaffold, this paper focuses on its constituent structural analogues: 6-bromoindoles and 5-methylindoles. By examining the individual contributions of these substitutions, we can infer the potential therapeutic value of the combined system. This guide includes detailed experimental protocols, quantitative biological activity data, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in the design and development of novel indole-based therapeutics.
Introduction
Indole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatility of the indole ring allows for substitutions at various positions, leading to a diverse chemical space for therapeutic exploration. The introduction of a bromine atom, particularly at the 6-position, has been shown to enhance the biological activity of several compounds. Similarly, the presence of a methyl group at the 5-position can influence the lipophilicity and binding interactions of the molecule.
This guide focuses on the structural analogues of this compound, providing a detailed examination of the synthesis and biological activities of 6-bromoindoles and 5-methylindoles as a basis for understanding the potential of the combined scaffold.
Synthesis of Structural Analogues
The synthesis of substituted indoles can be achieved through various established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of 6-Bromoindole Derivatives
A common strategy for the synthesis of 6-bromoindole derivatives involves the use of 6-bromoindole as a starting material. This precursor can then undergo various reactions to introduce different functional groups at other positions of the indole ring. For instance, a Friedel-Crafts reaction can be employed to introduce an acyl group at the 3-position, which can be further modified.
A patent describes a method for preparing a 6-bromoindole derivative starting with 6-bromoindole, which undergoes a Friedel-Crafts reaction, followed by amidation, reduction, and a protection reaction to yield the final product[1].
Synthesis of 5-Methylindole Derivatives
The synthesis of 5-methylindole derivatives can be accomplished using 5-methylisatin as a starting material. A multi-component reaction involving 5-methylisatin, malononitrile, and other reagents can lead to the formation of complex spiro[indole-3,4'-pyridine] derivatives[2].
Biological Activities
Antimicrobial and Antifungal Activity
Bromo-substituted indoles have demonstrated significant potential as antimicrobial and antifungal agents.
-
6-Bromoindolglyoxylamido Derivatives: A series of these compounds have been synthesized and evaluated for their antimicrobial properties. Some analogues showed enhanced antibacterial activity against Escherichia coli and moderate to excellent antifungal activity[3]. One of the most potent compounds in this series, a spermine derivative, is believed to act by causing rapid membrane permeabilization and depolarization in bacteria[3].
-
Inhibitors of Bacterial Cystathionine γ-Lyase (bCSE): 6-Bromoindole is a key building block for the synthesis of inhibitors of bacterial CSE, an enzyme involved in hydrogen sulfide (H2S) production in bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. Inhibition of bCSE can increase the susceptibility of these bacteria to antibiotics[4].
Anticancer Activity
Indole derivatives, including those with bromo and methyl substitutions, are a promising class of anticancer agents.
-
6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles: A series of these compounds were designed as potential tubulin polymerization inhibitors. One derivative, compound 3g , demonstrated significant antiproliferative activity against a panel of six cancer cell lines, with IC50 values in the micromolar to sub-micromolar range[5]. This compound was found to disrupt microtubule dynamics, leading to G2/M cell-cycle arrest and apoptosis in MCF-7 breast cancer cells[5].
-
Pyrazole-Indole Hybrids: Novel pyrazole-indole hybrids have been synthesized and evaluated for their antitumor activity. Certain derivatives showed excellent inhibition against the HepG2 liver cancer cell line, with IC50 values significantly lower than the standard drug doxorubicin[6].
-
6,7-Annulated-4-substituted Indoles: A library of these compounds has been screened for antiproliferative activity in L1210 leukemic cells. Several compounds exhibited potent activity, inhibiting DNA synthesis and inducing apoptosis[7].
Quantitative Data
The following tables summarize the quantitative biological activity data for representative structural analogues of this compound.
Table 1: Antimicrobial Activity of 6-Bromoindole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 6-Bromoindolglyoxylamido-spermine | Staphylococcus aureus | - | [3] |
| 6-Bromoindolglyoxylamido-spermine | Escherichia coli | - | [3] |
| 6-Bromoindolglyoxylamido-spermine | Candida albicans | - | [3] |
Table 2: Anticancer Activity of Substituted Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 3g (a 6-substituted indole) | MCF-7 (Breast) | 2.94 ± 0.56 | [5] |
| Compound 3g (a 6-substituted indole) | MDA-MB-231 (Breast) | 1.61 ± 0.004 | [5] |
| Compound 3g (a 6-substituted indole) | A549 (Lung) | 6.30 ± 0.30 | [5] |
| Compound 3g (a 6-substituted indole) | HeLa (Cervical) | 6.10 ± 0.31 | [5] |
| Compound 3g (a 6-substituted indole) | A375 (Melanoma) | 0.57 ± 0.01 | [5] |
| Compound 3g (a 6-substituted indole) | B16-F10 (Melanoma) | 1.69 ± 0.41 | [5] |
| Pyrazole-Indole Hybrid 7a | HepG2 (Liver) | 6.1 ± 1.9 | [6] |
| Pyrazole-Indole Hybrid 7b | HepG2 (Liver) | 7.9 ± 1.9 | [6] |
Experimental Protocols
General Synthesis of a 6-Bromoindole Derivative
The following is a general protocol for the synthesis of a tertiary butyl 2-(6-bromo-1H-indol-3-yl) ethyl carbamic acid, as adapted from a patent[1].
-
Friedel-Crafts Reaction: To a solution of 6-bromoindole in anhydrous methylene chloride, add aluminum chloride followed by oxalyl chloride. Reflux the mixture for 2 hours. After cooling, add water, separate the organic layer, dry, and concentrate.
-
Amidation: Treat the product from the previous step with an amine to form the corresponding amide.
-
Reduction: Reduce the amide using a suitable reducing agent to obtain the amine.
-
Protection: Protect the amine with a tert-butyloxycarbonyl (Boc) group to yield the final product.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Indole and its derivatives are known to modulate various cellular signaling pathways. In bacteria, indole acts as a signaling molecule in processes like quorum sensing, which regulates virulence and biofilm formation[8][9][10]. In cancer cells, indole derivatives can interfere with critical pathways such as tubulin polymerization, leading to cell cycle arrest and apoptosis.
Diagrams
Conclusion and Future Directions
While specific data on this compound is limited, the analysis of its structural analogues provides a strong foundation for predicting its potential as a bioactive molecule. The presence of the 6-bromo substituent suggests the likelihood of potent antimicrobial and anticancer activities. The 5-methyl group may further enhance these properties through favorable lipophilic and steric interactions with biological targets.
Future research should focus on the development of efficient synthetic routes to this compound and its derivatives. Subsequent comprehensive biological evaluation, including in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this novel scaffold. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds for improved efficacy and safety profiles. The exploration of the mechanisms of action and the identification of specific molecular targets will provide valuable insights for the rational design of next-generation indole-based drugs.
References
- 1. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Indole Signaling at the Host-Microbiota-Pathogen Interface. | Sigma-Aldrich [sigmaaldrich.com]
- 10. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape of 6-Bromo-5-methyl-1H-indole: A Technical Guide to Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring is paramount in modulating the biological activity and physicochemical properties of these molecules. Among the vast array of substituted indoles, 6-bromo-5-methyl-1H-indole presents a unique combination of substituents that influence its chemical behavior. The presence of an electron-donating methyl group at the 5-position and an electron-withdrawing but ortho-para directing bromine atom at the 6-position creates a nuanced reactivity profile. This technical guide provides an in-depth exploration of the reactivity and stability of this compound, offering valuable insights for its application in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 248602-16-6 | [1] |
| Molecular Formula | C₉H₈BrN | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| Boiling Point (Predicted) | 328.5 ± 22.0 °C | [1] |
| pKa (Predicted) | 16.59 ± 0.30 | [1] |
Reactivity Profile
The reactivity of the indole ring is significantly influenced by substituents. In this compound, the interplay between the activating methyl group and the deactivating but ortho-para directing bromo group governs its behavior in chemical transformations.
Electrophilic Substitution
The indole nucleus is inherently electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site of attack.[2] The substituents on the benzene ring modulate this reactivity. The 5-methyl group, being an electron-donating group, activates the ring towards electrophilic attack, further enhancing the nucleophilicity of the C3 position. Conversely, the 6-bromo substituent is deactivating due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions (C5 and C7).
A study on the bromination of 5-substituted indoles suggests that the rate of reaction is influenced by the electronic nature of the substituent.[3] Electron-donating groups like methyl accelerate the reaction, while electron-withdrawing groups like bromo decrease the rate.[3] In the case of this compound, the activating effect of the methyl group is expected to dominate, leading to a high propensity for electrophilic substitution at the C3 position.
A general mechanism for the electrophilic substitution at the C3 position of this compound is depicted below.
References
An In-depth Technical Guide to 6-bromo-5-methyl-1H-indole: Synthesis, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-bromo-5-methyl-1H-indole, a substituted indole of interest in medicinal chemistry and organic synthesis. Due to the limited availability of extensive peer-reviewed data on this specific molecule, this guide also presents information on closely related analogs and established synthetic methodologies for substituted indoles to provide a broader context for researchers.
Compound Identification
The canonical identifiers for this compound are essential for accurate database searching and compound registration.
| Identifier | Value |
| InChIKey | N/A (Not publicly indexed in major databases) |
| SMILES | CC1=C(Br)C=C2C(=C1)NC=C2 |
| CAS Number | 248602-16-6[1][2] |
| Molecular Formula | C9H8BrN |
| Molar Mass | 210.07 g/mol [1] |
Proposed Synthesis Protocol: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and classical method for preparing indoles from a substituted phenylhydrazine and a ketone or aldehyde under acidic conditions.[3][4][5][6] A plausible route to this compound is via the reaction of (4-bromo-3-methylphenyl)hydrazine with a suitable acetaldehyde equivalent.
Caption: Proposed Fischer indole synthesis workflow for this compound.
This protocol is a representative procedure based on established Fischer indole synthesis methodologies.[3][5]
-
Hydrazone Formation:
-
To a stirred solution of (4-bromo-3-methylphenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Add acetaldehyde dimethyl acetal (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 1-2 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting hydrazine.
-
-
Cyclization:
-
Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) for 2-6 hours. The progress of the cyclization to the indole can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Biological Activity of Related Indole Derivatives
While specific biological data for this compound is not publicly available, the indole scaffold is a privileged structure in medicinal chemistry.[7] Bromo- and methyl-substituted indoles, in particular, have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[8][9] The data below for related compounds provides a context for the potential therapeutic applications of the title compound.
| Compound | Biological Activity | Target/Cell Line | Measured Value (IC₅₀/MIC) |
| Di(6-Br-1H-indol-3-yl)methyl imidazole derivative (Tulongicin A) | Antimicrobial | Staphylococcus aureus | MIC = 1.2 µg/mL[9] |
| Bromotopsentin (bis-indole alkaloid) | Cytotoxic | P-388 murine leukemia cells | IC₅₀ = 7.8 µg/mL[9] |
| Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivative | Anti-Hepatitis B Virus | HepG2.2.15 cells | IC₅₀ values reported in study[7] |
| 5-chloro-indole derivative | Anticancer (EGFR Inhibition) | EGFR T790M/L858R mutant | IC₅₀ = 0.02 µM[10] |
| Halogenated indoline-2,3-dione | Anticancer (VEGFR-2 Inhibition) | VEGFR-2 Kinase | IC₅₀ = 0.04 µM[10] |
Potential Signaling Pathway Interactions
Substituted indoles are known to interact with various signaling pathways, particularly those involved in cancer progression such as receptor tyrosine kinase (RTK) pathways.[10] Haloindole derivatives have been shown to inhibit key kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and cell proliferation.
Caption: Inhibition of the VEGFR-2 signaling pathway by haloindole derivatives.[10]
References
- 1. chembk.com [chembk.com]
- 2. This compound [allbiopharm.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. rjpn.org [rjpn.org]
- 8. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-bromo-5-methyl-1H-indole for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-bromo-5-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its molecular characteristics, and provides generalized experimental approaches for its synthesis and functionalization, tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physical Properties
This compound is a substituted indole with the chemical formula C₉H₈BrN. The presence of a bromine atom and a methyl group on the indole scaffold provides opportunities for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN | ChemBK |
| Molecular Weight | 210.07 g/mol | ChemBK |
| CAS Number | 248602-16-6 | ChemBK |
| Predicted Boiling Point | 328.5±22.0 °C | ChemBK |
| Predicted Density | 1.563 g/cm³ | ChemBK |
Synthetic Approaches
Generalized Experimental Protocol: Fischer Indole Synthesis
The following protocol is a generalized representation of the Fischer indole synthesis, which could be adapted for the synthesis of this compound.
-
Formation of Hydrazone: In a round-bottom flask, dissolve 4-bromo-3-methylphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add the carbonyl compound (e.g., pyruvic acid or an aldehyde, 1.1 eq) to the solution. The mixture is typically stirred at room temperature until the hydrazone formation is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the hydrazone mixture, add a catalyst, which can be a Brønsted acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). The reaction mixture is then heated to reflux. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired indole.
Chemical Reactivity and Potential Applications
The bromine atom at the 6-position of the indole ring is a key functional group that allows for a variety of cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for forming carbon-carbon bonds. This reaction can be used to introduce a wide range of substituents at the 6-position of the indole core, thus enabling the synthesis of a diverse library of compounds for biological screening.
Derivatives of bromoindoles have been investigated for various biological activities, including as antimicrobial agents. The ability to functionalize the 6-position through reactions like the Suzuki-Miyaura coupling makes this compound a valuable starting material for the development of new therapeutic agents.
Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that could be applied to this compound.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), a boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the mixture to reflux and stir under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Conclusion
This compound represents a versatile chemical entity with significant potential in the field of drug discovery and organic synthesis. Its utility as a building block, primarily due to the reactive bromine handle, allows for the creation of diverse molecular architectures. The generalized protocols and workflows presented in this guide are intended to provide a foundational understanding for researchers to explore the synthesis and application of this and related compounds. Further investigation into the biological activities of derivatives of this compound is a promising area for future research.
A Technical Guide to the Purity and Quality Specifications of 6-bromo-5-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications for the heterocyclic compound 6-bromo-5-methyl-1H-indole. As a key building block in the synthesis of various biologically active molecules and pharmaceutical ingredients, ensuring its quality and purity is paramount for reproducible research and the development of safe and effective therapeutics. This document outlines typical specifications, detailed analytical methodologies for quality control, and a standard workflow for ensuring the integrity of this compound.
Quality Specifications
The quality of this compound is defined by a set of physical and chemical parameters. The following tables summarize the typical specifications for this compound, compiled from commercially available sources and general quality standards for pharmaceutical intermediates.
Table 1: General Properties and Specifications
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 248602-16-6 |
| Molecular Formula | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide |
Table 2: Purity and Impurity Profile
| Test | Specification |
| Purity (by HPLC) | ≥ 95% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 1.0% |
| Loss on Drying | ≤ 0.5% |
| Residue on Ignition | ≤ 0.1% |
Analytical Methods and Experimental Protocols
Accurate and precise analytical methods are essential for the quality control of this compound. The following are detailed protocols for the most common analytical techniques used for identity, purity, and assay determination.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the primary method for determining the purity of this compound and for quantifying any impurities.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase. The analyte is detected by its UV absorbance.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of 1 mg/mL.
-
Data Analysis: Calculate the area percentage of the main peak to determine purity. Quantify impurities against a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is used to identify and quantify volatile organic impurities that may be present from the synthesis process.
Principle: The sample is vaporized and separated by gas chromatography based on boiling point and interaction with the stationary phase. The separated components are then ionized and detected by a mass spectrometer, providing mass-to-charge ratio information for identification.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are used to confirm the chemical structure of this compound.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
-
Data Analysis: Compare the observed chemical shifts and coupling patterns with the expected structure of this compound.
Quality Control Workflow and Analytical Strategy
A robust quality control workflow ensures that each batch of this compound meets the required specifications. The following diagrams illustrate a typical workflow and the interplay of different analytical techniques.
Caption: Quality Control Workflow for this compound.
The diagram above illustrates the multi-stage quality control process, from the inspection of raw materials through in-process controls during synthesis to the final, comprehensive testing of the purified product before its release.
Caption: Analytical Techniques for Quality Control.
This diagram shows the relationship between the quality attributes to be tested and the specific analytical techniques employed to measure them for this compound.
Conclusion
The quality and purity of this compound are critical for its successful application in research and drug development. Adherence to the specifications and the implementation of robust analytical methods, as outlined in this guide, are essential for ensuring the consistency, safety, and efficacy of the final products derived from this important intermediate. Researchers and drug development professionals should use this guide as a reference for establishing their own quality control procedures for this compound.
Solubility Profile of 6-bromo-5-methyl-1H-indole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromo-5-methyl-1H-indole. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. Furthermore, it outlines the general principles governing the solubility of substituted indoles and presents a logical workflow for solubility assessment.
Introduction to this compound
This compound is a substituted indole derivative. The indole scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The presence of bromine and methyl groups on the indole ring can significantly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. A thorough understanding of the solubility of this compound is critical for its application in drug discovery and development, enabling appropriate solvent selection for synthesis, purification, formulation, and biological screening.
Predicted Solubility Profile
Based on the fundamental principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various organic solvents can be made. The indole nitrogen provides a site for hydrogen bonding, while the bromo and methyl substituents, along with the carbocyclic ring, contribute to its lipophilic character.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and high polarity can effectively solvate the indole moiety. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions. | |
| Acetonitrile (ACN) | Moderate | The polar nature and ability to accept hydrogen bonds suggest good solubility. | |
| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, which should facilitate the dissolution of the indole. |
| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar, which might slightly reduce solubility compared to methanol. | |
| Non-Polar | Dichloromethane (DCM) | Moderate | The overall non-polar character of the molecule should allow for reasonable solubility in this common organic solvent. |
| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring system, but the polarity difference may limit high solubility. | |
| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the |
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 6-bromo-5-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 6-bromo-5-methyl-1H-indole with various arylboronic acids. This reaction is a powerful and versatile method for the synthesis of 6-aryl-5-methyl-1H-indole derivatives, which are important structural motifs in medicinal chemistry and drug discovery. The protocols provided herein are based on established methodologies for the Suzuki-Miyaura coupling of bromoindoles and can be adapted for specific research needs.
Core Concepts
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or boronic ester) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the 6-aryl-5-methyl-1H-indole product and regenerating the Pd(0) catalyst.
Indoles, particularly those with a free N-H group, can sometimes pose challenges in palladium-catalyzed reactions due to potential side reactions or catalyst inhibition.[1] Therefore, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.[2]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with arylboronic acids. These protocols are adapted from procedures reported for similar bromoindole substrates and should be optimized for each specific combination of reactants.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-2.0 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.[2]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[2]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-5-methyl-1H-indole.[2]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
Pd(PPh₃)₄ (7 mol%)
-
Aqueous Cs₂CO₃ solution (1 M)
-
Ethanol
-
Inert gas (Argon)
Procedure:
-
In a sealed microwave vessel, add a solution of this compound (1 mmol) in ethanol (5 mL).
-
Add the arylboronic acid (1.3 mmol), 1 M aqueous Cs₂CO₃ solution (2 mL), and Pd(PPh₃)₄ (81 mg, 7 mol%).
-
Seal the vessel and flush with argon.
-
Irradiate the reaction mixture in a microwave reactor at 100 °C for the required time (typically 20-40 minutes).
-
After completion, cool the reaction mixture and proceed with the workup and purification as described in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions of various bromo-heterocycles, which can serve as a reference for expected outcomes with this compound.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Bromoindoles and Related Heterocycles.
| Entry | Bromo-Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | High |
| 2 | 5-Bromoindazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | Good |
| 3 | 3-Iodo-1-tosyl-1H-indole | (from borylation) | [Pd(PPh₃)₄] (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 80 | 4 | - |
| 4 | 5-Bromoindole | Phenylboronic acid | Pd-Nanoparticles | - | Water/Acetonitrile | 37 | 18 | - |
Data adapted from similar reactions reported in the literature.[3][4][5][6] Yields are descriptive as they are not for the specific substrate.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Logical Relationship of Reaction Components
Caption: Key components of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-bromo-5-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 6-bromo-5-methyl-1H-indole. This reaction is a powerful tool for the synthesis of N-aryl and N-alkyl substituted 5-methyl-1H-indol-6-amines, which are valuable intermediates in medicinal chemistry and materials science.
The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for a successful and high-yielding reaction, especially when dealing with functionalized and potentially sensitive heterocyclic substrates like indoles.[3][4]
Reaction Scheme:
Key Reaction Parameters and Optimization
Successful Buchwald-Hartwig amination of this compound relies on the careful selection and optimization of the following components:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources.[5] More advanced, air- and moisture-stable precatalysts, such as those developed by the Buchwald group (e.g., XPhos Pd G3, RuPhos Pd G3), offer high activity and convenient handling.[6]
-
Phosphine Ligands: Bulky, electron-rich biaryl phosphine ligands are essential for promoting the catalytic cycle.[7] The choice of ligand depends on the nature of the amine coupling partner. For primary aliphatic and secondary amines, ligands like RuPhos and BrettPhos have shown excellent performance in the amination of related bromoindoles.[6][8] For aryl amines, XPhos is often a suitable choice.[6]
-
Base: The base plays a critical role in the deprotonation of the amine and the catalyst complex.[2] Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[3] For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more appropriate, although this might require higher reaction temperatures or longer reaction times.[3][4] For unprotected indoles, a stronger base like LiHMDS is often necessary to deprotonate the indole N-H as well.[4]
-
Solvent: Aprotic solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[2] The solubility of the base and other reagents should be considered.[3] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Quantitative Data Summary
| Aryl Halide | Amine | Pd Precatalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-bromoindole | Aniline | Pd₂(dba)₃ / 4 | NaOtBu | Toluene | 100 | - | 85 | [4] |
| 6-bromoindole | Morpholine | Pd₂(dba)₃ / 4 | NaOtBu | Toluene | 100 | - | 92 | [4] |
| 6-bromoindazole | Cyclohexylamine | BrettPhos precatalyst (P3) | LiHMDS | THF | 65 | - | 93 | [8] |
| 6-bromoindazole | 4-fluoroaniline | BrettPhos precatalyst (P3) | LiHMDS | THF | 65 | - | 88 | [8] |
| 6-chloroindole | Piperidine | Pd₂(dba)₃ / 1 | LiHMDS | THF | 65 | - | 75 | [4] |
Experimental Workflow Diagram
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. research.rug.nl [research.rug.nl]
- 8. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 6-bromo-5-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of bioactive molecules, particularly kinase inhibitors, utilizing 6-bromo-5-methyl-1H-indole as a key starting material. The protocols detailed below are based on established synthetic methodologies and provide a framework for the development of novel therapeutic agents.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological properties. This compound is a valuable starting material, offering a handle for C-N and C-C bond formation through cross-coupling reactions at the 6-position, as well as opportunities for substitution at the indole nitrogen. This document outlines protocols for the synthesis of a potential kinase inhibitor derived from this compound and discusses its potential biological context.
Synthetic Strategies and Key Reactions
The synthesis of complex bioactive molecules from this compound typically involves a multi-step approach. Key reactions include:
-
N-Alkylation: Introduction of substituents at the indole nitrogen is a common strategy to modulate the biological activity and physical properties of the resulting compounds. This is typically achieved by deprotonation of the indole N-H with a strong base, followed by reaction with an alkylating agent.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The bromine atom at the 6-position of the indole ring serves as an excellent handle for coupling with a wide range of boronic acids or esters, enabling the introduction of aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 6-position.
Proposed Synthesis of a Bioactive Kinase Inhibitor
Herein, we propose a synthetic route to a hypothetical kinase inhibitor, N-(pyridin-2-yl)-4-(4-(5-methyl-1H-indol-6-yl)pyrimidin-2-ylamino)benzamide , starting from this compound. This target molecule incorporates structural features commonly found in kinase inhibitors.
Experimental Workflow
Caption: Proposed synthetic workflow for a kinase inhibitor.
Experimental Protocols
Protocol 1: N-Protection of this compound (Compound 2)
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Add SEM-Cl (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling (Compound 3)
Materials:
-
1-((2-(trimethylsilyl)ethoxy)methyl)-6-bromo-5-methyl-1H-indole (Compound 2) (1.0 eq)
-
4-(Pyrimidin-2-ylamino)phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a reaction vessel, combine Compound 2 (1.0 eq), 4-(pyrimidin-2-ylamino)phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Deprotection to Yield Final Product (Compound 4)
Materials:
-
Compound 3 (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve Compound 3 (1.0 eq) in anhydrous THF.
-
Add TBAF solution (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature, monitoring by TLC.
-
Quench the reaction with water.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization to afford the final product.
Biological Activity and Data Presentation
Derivatives of 6-bromo-indole have shown promise as inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The proposed synthesized molecule is designed to target such pathways.
Quantitative Data
The following table summarizes the inhibitory activities (IC₅₀ values) of selected indole-based kinase inhibitors from the literature, providing a reference for the potential potency of molecules synthesized from this compound.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Indolo[2,3-c]quinolone-6-ones | Haspin | 1 - 2 | [1] |
| 5-Azaindolocarbazoles | Chk1 | 14 | [2] |
| Indazole-based derivatives | PLK4 | < 0.1 - 977.6 | [3][4] |
| N-((1-methyl-1H-indol-3-yl)methyl) acetamides | Tubulin Polymerization | 340 - 520 | [5] |
| Indol-6-yl-pyrrolo[2,3-c]pyridin-7-one | BRD4 | 107 | [6] |
Signaling Pathway
Many indole-based kinase inhibitors target receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of the VEGFR-2 signaling pathway can block tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
By inhibiting the phosphorylation of VEGFR-2, kinase inhibitors derived from this compound can block downstream signaling cascades, leading to reduced cell proliferation, angiogenesis, and survival of cancer cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-bromo-5-methyl-1H-indole in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-5-methyl-1H-indole is a valuable heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a bromine atom at the 6-position provides a versatile handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, while the methyl group at the 5-position influences the electronic properties and steric interactions of the molecule, allowing for the fine-tuning of its biological activity.
These application notes provide a comprehensive overview of the synthesis of this compound and its application as a key building block in the development of antiviral agents and kinase inhibitors. Detailed experimental protocols, quantitative data, and graphical representations of synthetic workflows and biological pathways are presented to facilitate its use in research and drug discovery.
Synthesis of this compound
The synthesis of this compound can be achieved from the commercially available 5-methyl-1H-indole through a protection-bromination-deprotection sequence. Direct bromination of 5-methyl-1H-indole can lead to a mixture of products; therefore, protection of the indole nitrogen is recommended to ensure regioselectivity.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(tert-butoxycarbonyl)-5-methyl-1H-indole
-
Materials: 5-methyl-1H-indole, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
To a solution of 5-methyl-1H-indole (1.0 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq) and Boc₂O (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel.
-
Step 2: Synthesis of 6-bromo-1-(tert-butoxycarbonyl)-5-methyl-1H-indole
-
Materials: 1-(tert-butoxycarbonyl)-5-methyl-1H-indole, N-bromosuccinimide (NBS), acetonitrile (MeCN).
-
Procedure:
-
Dissolve 1-(tert-butoxycarbonyl)-5-methyl-1H-indole (1.0 eq) in MeCN at 0 °C.
-
Add NBS (1.05 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
Step 3: Synthesis of this compound
-
Materials: 6-bromo-1-(tert-butoxycarbonyl)-5-methyl-1H-indole, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve 6-bromo-1-(tert-butoxycarbonyl)-5-methyl-1H-indole (1.0 eq) in DCM.
-
Add TFA (5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
-
Quantitative Data for Synthesis
| Step | Product | Reagents | Typical Yield (%) |
| 1 | 1-(tert-butoxycarbonyl)-5-methyl-1H-indole | 5-methyl-1H-indole, Boc₂O, DMAP | 90-95 |
| 2 | 6-bromo-1-(tert-butoxycarbonyl)-5-methyl-1H-indole | N-protected indole, NBS | 80-90 |
| 3 | This compound | Boc-protected bromoindole, TFA | >95 |
Application in the Synthesis of Antiviral Agents: The Case of Umifenovir
This compound is a key structural motif for the development of antiviral drugs. A notable example is its relation to the synthesis of Umifenovir (Arbidol), a broad-spectrum antiviral compound used for the treatment of influenza and other respiratory viral infections. While a more functionalized derivative is a direct precursor, the 6-bromo-5-methyl-indole core is central to its structure and activity. Umifenovir primarily acts by inhibiting the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.
Mechanism of Action of Umifenovir
Caption: Mechanism of action of Umifenovir in inhibiting viral entry.
Application in the Synthesis of Kinase Inhibitors
The 6-bromoindole scaffold is a key component in the design of various kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The bromine atom at the 6-position of the indole ring serves as a convenient attachment point for various aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling, enabling the exploration of the chemical space around the indole core to optimize binding to the kinase active site. For instance, 6-bromo-3-indolyl-quinolinone has been identified as a potent inhibitor of Checkpoint Kinase 1 (Chek1), a key regulator of the DNA damage response.
General Kinase Inhibition Pathway
Caption: General signaling pathway illustrating the role of kinase inhibitors.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom of this compound makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions to synthesize a diverse library of 6-aryl- or 6-heteroaryl-5-methyl-1H-indoles.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
General Protocol for Suzuki-Miyaura Coupling
-
Materials: this compound, aryl- or heteroaryl-boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., 1,4-dioxane/water or DMF).
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data for Suzuki-Miyaura Coupling
| Substrate 1 | Substrate 2 (Boronic Acid) | Catalyst | Base | Solvent | Typical Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 75-90 |
| This compound | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 70-85 |
| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 80-95 |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of pharmaceutical compounds. Its strategic importance lies in the ability to introduce diverse functionalities at the 6-position of the indole ring, which is crucial for modulating the pharmacological properties of the resulting molecules. The protocols and data presented herein provide a solid foundation for researchers and scientists to utilize this compound in their drug discovery and development endeavors, particularly in the fields of antiviral and anticancer therapies.
Functionalization of the 6-bromo-5-methyl-1H-indole Scaffold: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 6-bromo-5-methyl-1H-indole scaffold. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the indole nucleus in a wide array of pharmacologically active compounds. Functionalization at the 6-position offers a strategic vector for the introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The protocols outlined herein focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods facilitate the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a rich chemical space of substituted 5-methyl-1H-indole derivatives.
Key Applications and Pharmacological Relevance
The indole scaffold is a privileged structure in drug discovery, found in numerous natural products and synthetic molecules with a broad spectrum of biological activities. Derivatives of the 5-methyl-1H-indole core have been investigated for various therapeutic applications, including as anticancer agents. One notable mechanism of action for certain indole derivatives is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells. The this compound scaffold serves as a key starting material for the synthesis of potential tubulin polymerization inhibitors and other biologically active molecules.
Synthesis of the Starting Material: this compound
A plausible synthetic route to the this compound scaffold involves a multi-step sequence, potentially starting from a commercially available substituted aniline. The Fischer indole synthesis is a common and versatile method for constructing the indole ring system.
Proposed Synthetic Workflow
Caption: Proposed Fischer indole synthesis route for this compound.
Palladium-Catalyzed Functionalization at the C6-Position
The bromine atom at the 6-position of the indole scaffold is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, amino, and alkynyl groups, significantly diversifying the chemical library derived from this core structure.
Functionalization Pathways
Caption: Key functionalization reactions of the this compound scaffold.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and representative quantitative data for the key functionalization reactions. The data presented is based on analogous reactions with closely related bromoindole substrates and should be considered as a guideline for optimization.
Suzuki-Miyaura Cross-Coupling
This reaction is a versatile method for forming C-C bonds between the indole scaffold and various aryl or heteroaryl boronic acids.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-5-methyl-1H-indole.
Quantitative Data: Representative Suzuki-Miyaura Couplings of Bromoindoles
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DMF/H₂O | 100 | 8 | 88 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (4) | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 75 |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 5 | 85 |
Note: Yields are based on published data for similar bromoindole substrates and may vary for the this compound scaffold.
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, coupling the indole scaffold with a wide range of primary and secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.2-1.5 mmol).[1][2]
-
Add the amine (1.1-1.2 mmol) to the reaction vessel.
-
Add an anhydrous, degassed solvent (e.g., toluene or THF, 5 mL).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.
-
After filtration and concentration, purify the crude product by column chromatography to yield the 6-amino-5-methyl-1H-indole derivative.
Quantitative Data: Representative Buchwald-Hartwig Aminations of Bromoindoles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 91 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | THF | 80 | 12 | 88 |
| 4 | Indole | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Dioxane | 100 | 20 | 78 |
Note: Yields are based on published data for similar bromoindole substrates and may vary for the this compound scaffold.
Sonogashira Coupling
This reaction is used to form a C-C bond between the indole scaffold and a terminal alkyne.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a reaction flask, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-5 mol%).[3]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 mmol).
-
Add the terminal alkyne (1.1-1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) for 4-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 6-alkynyl-5-methyl-1H-indole.
Quantitative Data: Representative Sonogashira Couplings of Bromoindoles
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | 93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (3) | i-Pr₂NH | THF | 60 | 8 | 90 |
| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Acetonitrile | 70 | 10 | 87 |
Note: Yields are based on published data for similar bromoindole substrates and may vary for the this compound scaffold.
Signaling Pathway: Inhibition of Tubulin Polymerization
Derivatives of the this compound scaffold have the potential to act as inhibitors of tubulin polymerization, a validated target in oncology. The following diagram illustrates the general signaling pathway initiated by such inhibitors.
Caption: Signaling pathway for tubulin polymerization inhibitors.[4][5]
References
Application Notes and Protocols for the N-Alkylation of 6-bromo-5-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-alkylation of 6-bromo-5-methyl-1H-indole, a critical transformation for synthesizing a diverse range of biologically active molecules. The strategic introduction of alkyl groups onto the indole nitrogen can significantly alter the pharmacological profile of the resulting compounds, making this a key step in drug discovery and development.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The functionalization of the indole nitrogen, or N-alkylation, is a fundamental method for modifying the steric and electronic properties of these molecules. The presence of the bromo and methyl substituents on the benzene portion of the this compound core offers additional opportunities for structural diversification.
The most prevalent and reliable method for N-alkylation of indoles involves the deprotonation of the N-H bond using a suitable base, followed by the introduction of an alkyl electrophile.[1][2] This protocol will detail the standard procedure using sodium hydride as the base and a generic alkyl halide as the alkylating agent in a polar aprotic solvent.
Experimental Protocols
This section outlines a detailed, step-by-step procedure for the N-alkylation of this compound.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material. A typical concentration ranges from 0.1 to 0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (1.1–1.5 equivalents) to the stirred solution.[3] The addition should be slow to control the evolution of hydrogen gas.[3]
-
Stirring: Stir the reaction mixture at 0 °C for 30–60 minutes. The completion of deprotonation is often indicated by the cessation of gas evolution.[3]
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1–1.5 equivalents) to the reaction mixture at 0 °C.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating may be necessary.[4]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times the volume of the aqueous layer).[3]
-
Washing: Wash the combined organic layers with water and then with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.[2]
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of substituted indoles, which can be adapted for this compound.
| Starting Material (Equivalents) | Base (Equivalents) | Solvent | Alkylating Agent (Equivalents) | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1.0 | NaH (1.1-1.5) | DMF | Methyl Iodide (1.1-1.5) | 0 to RT | 2-12 | 85-99 |
| 1.0 | NaH (1.1-1.5) | THF | Benzyl Bromide (1.1-1.5) | 0 to RT | 4-24 | 80-95 |
| 1.0 | K₂CO₃ (2.0) | DMF | Ethyl Bromide (1.5) | RT to 60 | 12-24 | 70-90 |
| 1.0 | KOH (2.5) | Dioxane | Varies | 100 | 12 | 60-80 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Mandatory Visualization
Caption: Workflow for the N-alkylation of this compound.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 6-bromo-5-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many approved and investigational kinase inhibitors due to its ability to mimic the purine core of ATP and interact with the kinase hinge region.[3][4] The functionalized indole, 6-bromo-5-methyl-1H-indole, serves as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties. The methyl group at the 5-position can influence binding affinity and selectivity.
These application notes provide detailed protocols for the synthesis of kinase inhibitors derived from this compound, focusing on common and effective synthetic strategies such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Representative quantitative data for analogous kinase inhibitors are presented, along with visualizations of a relevant signaling pathway and synthetic workflows.
Kinase Targets and Signaling Pathways
A primary target for indole-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[5] Inhibition of VEGFR-2 can block downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation, migration, and survival.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Synthetic Strategies
The primary synthetic routes for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to introduce molecular diversity at the 6-position, which is crucial for modulating kinase inhibitory activity and selectivity.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the indole core and various aryl or heteroaryl moieties. This reaction is fundamental in the synthesis of a wide array of kinase inhibitors.[3]
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-5-methyl-1H-indole derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, a key linkage in many ATP-competitive kinase inhibitors. This reaction allows for the introduction of various amine functionalities at the 6-position of the indole core.
Caption: Buchwald-Hartwig Amination Workflow.
Materials:
-
This compound
-
Aniline or amine derivative (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the aniline or amine derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-(arylamino)-5-methyl-1H-indole derivative.
Quantitative Data
The following table presents representative inhibitory activities of kinase inhibitors with structural similarities to those that can be synthesized from this compound. The data is compiled from publicly available sources and patents for analogous compounds.[5]
| Compound ID | Target Kinase | IC₅₀ (nM) |
| W1 | VEGFR-2 | < 30 |
| W3-4 | VEGFR-2 | < 30 |
| W5 | VEGFR-2 | > 50 |
| W9 | VEGFR-2 | > 50 |
| W10-21 | VEGFR-2 | < 30 |
| W23 | VEGFR-2 | < 30 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The application of robust synthetic methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the creation of diverse libraries of indole-based compounds. The protocols and data presented herein provide a foundation for researchers and drug development professionals to design and synthesize potent and selective kinase inhibitors for further investigation in the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
Application of 6-bromo-5-methyl-1H-indole in Agrochemical Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in agrochemical research due to their diverse biological activities.[1][2][3] These compounds can act as fungicides, herbicides, and insecticides, often mimicking natural plant hormones or interfering with essential biological processes in pests and pathogens.[4][5][6] The indole scaffold provides a versatile platform for structural modifications, allowing for the fine-tuning of biological activity and selectivity.[1][2] Halogenation of the indole ring, for instance, has been shown to enhance the biological efficacy of these compounds.[1] This document explores the potential applications of a specific derivative, 6-bromo-5-methyl-1H-indole, in agrochemical research, drawing upon the known activities of related indole compounds. While specific data on this compound is limited, its structural similarity to other bioactive indoles suggests its potential as a valuable lead compound in the development of novel agrochemicals.
Potential Agrochemical Applications
Based on the established bioactivities of structurally related indole derivatives, this compound is a promising candidate for investigation in the following agrochemical areas:
-
Fungicidal Activity: The parent compound, 6-bromoindole, has demonstrated potent inhibitory effects against the mycelial growth of significant plant pathogens such as Botrytis cinerea and Monilinia fructicola.[4] The introduction of a methyl group at the 5-position could modulate this activity, potentially enhancing its efficacy or altering its spectrum of activity.
-
Herbicidal Activity: Certain indole-3-carboxylic acid derivatives have been identified as antagonists of the auxin receptor protein TIR1, leading to herbicidal effects.[2][7] This suggests that this compound could serve as a scaffold for developing new herbicides with a mode of action related to auxin signaling disruption.
-
Insecticidal Activity: Indole derivatives have shown insecticidal properties against various pests.[8] The specific substitution pattern of this compound may confer activity against certain insect species, warranting investigation into its potential as an insecticide.
Quantitative Data Summary
The following tables summarize the fungicidal activity of the parent compound, 6-bromoindole, and one of its acylated derivatives against two major plant pathogenic fungi. This data serves as a benchmark for evaluating the potential of this compound.
Table 1: In Vitro Antifungal Activity of 6-bromoindole and its Acetylated Derivative
| Compound | Target Fungus | EC₅₀ (µg/mL) - Mycelial Growth Inhibition | Conidial Germination Inhibition (%) |
| 6-bromoindole (I) | Botrytis cinerea | 11.62 | Low |
| Monilinia fructicola | 18.84 | Low | |
| 3-acetyl-6-bromoindole (II) | Botrytis cinerea | >100 | 100 |
| Monilinia fructicola | >100 | 96 |
Data extracted from a study on 3-acyl-6-bromoindoles.[4]
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted to evaluate the agrochemical potential of this compound.
Protocol 1: Synthesis of this compound
A potential synthetic route for this compound can be adapted from established indole synthesis methodologies, such as the Fischer indole synthesis. The specific starting materials would be 4-bromo-3-methylphenylhydrazine and a suitable carbonyl compound.
Materials:
-
4-bromo-3-methylphenylhydrazine hydrochloride
-
Pyruvic acid
-
Ethanol
-
Sulfuric acid (concentrated)
-
Sodium hydroxide solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
A mixture of 4-bromo-3-methylphenylhydrazine hydrochloride and pyruvic acid in ethanol is refluxed in the presence of a catalytic amount of sulfuric acid.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is neutralized with a sodium hydroxide solution and extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield this compound.
Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is adapted from studies on the fungicidal activity of 6-bromoindole derivatives.[4]
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Cultures of test fungi (e.g., Botrytis cinerea, Monilinia fructicola)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the medium to approximately 50-60°C and add the stock solution of the test compound to achieve a range of final concentrations.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the margin of an actively growing fungal culture.
-
Plates with PDA and the solvent serve as controls.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the colony diameter at regular intervals until the mycelium in the control plates reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis.
Protocol 3: Herbicidal Activity Assay (Seed Germination and Seedling Growth)
This protocol is based on general methods for evaluating the herbicidal activity of indole derivatives.[2][7]
Materials:
-
Seeds of test plants (e.g., a dicot like Brassica napus and a monocot like Echinochloa crus-galli)
-
Stock solution of this compound in a suitable solvent
-
Filter paper
-
Petri dishes
-
Growth chamber
Procedure:
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Place a sterile filter paper in each petri dish and add a fixed volume of the respective test solution or solvent control.
-
Place a set number of seeds (e.g., 10-20) on the filter paper in each dish.
-
Seal the petri dishes and place them in a growth chamber with controlled light and temperature conditions.
-
After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each parameter compared to the control.
Visualizations
Logical Workflow for Agrochemical Screening
Caption: Workflow for synthesis and agrochemical screening.
Hypothesized Signaling Pathway Interference
Caption: Hypothesized interference with auxin signaling.
References
- 1. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Insecticidal activity of indole derivatives against Plutella xylostella and selectivity to four non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Chromatographic Purification of 6-bromo-5-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the chromatographic purification of 6-bromo-5-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols described herein cover two primary, scalable chromatographic techniques: preparative flash column chromatography for initial purification of gram-scale quantities and reverse-phase high-performance liquid chromatography (RP-HPLC) for achieving high-purity final product suitable for downstream applications. These methods are essential for ensuring the requisite purity of the target compound, which is a critical factor for obtaining reliable data in biological assays and for meeting regulatory standards in pharmaceutical development.
Introduction
Substituted indoles, such as this compound, are a prominent class of heterocyclic compounds that form the structural core of numerous biologically active molecules and pharmaceutical agents. The precise biological function and therapeutic efficacy of these compounds are intrinsically linked to their structural integrity and purity. The presence of impurities, even in trace amounts, can lead to altered biological activity, increased toxicity, and unreliable experimental results. Therefore, robust and reproducible purification methods are paramount. This application note details effective chromatographic strategies for the isolation and purification of this compound from complex crude reaction mixtures.
Data Presentation: Comparison of Purification Methods
The choice of chromatographic method often depends on the scale of the purification and the required final purity. Below is a summary of typical quantitative data for the purification of this compound using flash chromatography and preparative RP-HPLC.
| Parameter | Flash Column Chromatography | Preparative Reverse-Phase HPLC |
| Stationary Phase | Silica Gel (40-63 µm) | C18-bonded Silica (5-10 µm) |
| Typical Mobile Phase | Gradient of Ethyl Acetate in Hexane | Gradient of Acetonitrile in Water with 0.1% Formic Acid |
| Scale | Milligram to multi-gram | Microgram to hundreds of milligrams |
| Typical Purity Achieved | 90-98% | >99.5% |
| Expected Recovery | 75-90% | >90% |
| Typical Run Time | 30 - 90 minutes | 20 - 45 minutes |
| Detection Method | UV (254 nm) or TLC | UV/Vis Diode Array Detector (DAD) |
Experimental Protocols
Protocol 1: Preparative Flash Column Chromatography
This method is ideal for the initial purification of this compound from a crude synthetic mixture on a larger scale.
Materials:
-
Crude this compound
-
Silica gel for flash chromatography (particle size 40-63 µm)
-
Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Dichloromethane (DCM, for dry loading)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Fraction collection tubes
-
Rotary evaporator
Methodology:
-
Mobile Phase Selection: Develop a suitable mobile phase system using Thin Layer Chromatography (TLC). A solvent system of ethyl acetate in hexane is a common starting point. The ideal system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, avoiding air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might run from 5% to 30% ethyl acetate over several column volumes.
-
-
Fraction Collection and Analysis:
-
Collect fractions of appropriate volume.
-
Monitor the composition of the fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Preparative Reverse-Phase HPLC
This method is employed for the final polishing of the compound to achieve high purity, typically for analytical standards or for material intended for biological testing.
Materials:
-
Partially purified this compound (from flash chromatography)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Preparative RP-HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer or rotary evaporator
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Dissolve the partially purified product in a minimal volume of a suitable solvent (e.g., methanol or a mixture of Mobile Phase A and B).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: A C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: Linear gradient from 40% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 40% B and equilibrate.
-
-
-
Injection and Fraction Collection:
-
Inject the filtered sample onto the column.
-
Collect fractions corresponding to the main product peak as detected by the UV detector.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the acetonitrile using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final high-purity this compound.
-
Visualization of Experimental Workflow
Caption: General workflow for the purification of this compound.
Application Notes and Protocols: Derivatization of 6-bromo-5-methyl-1H-indole for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of 6-bromo-5-methyl-1H-indole, a versatile scaffold for the generation of compound libraries for Structure-Activity Relationship (SAR) studies. The strategic introduction of diverse substituents at key positions of the indole core allows for a systematic exploration of the chemical space to identify molecules with desired biological activities. This document outlines detailed protocols for common and powerful derivatization reactions, including N-alkylation and palladium-catalyzed cross-coupling reactions.
The indole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The this compound core offers three primary points for diversification: the N1-position of the indole ring, and the C6-position, which can be functionalized via cross-coupling reactions.
Data Presentation: Representative SAR Data
The following table summarizes hypothetical quantitative data for a series of derivatized this compound analogs. This data is illustrative of what might be generated in a typical SAR study to assess the impact of different substituents on biological activity (e.g., inhibitory concentration IC50) against a hypothetical protein kinase.
| Compound ID | R1 (N1-position) | R2 (C6-position) | Molecular Weight ( g/mol ) | IC50 (nM) |
| 1 | H | Br | 224.08 | >10000 |
| 2a | CH₃ | Br | 238.11 | 8500 |
| 2b | CH₂CH₃ | Br | 252.14 | 7200 |
| 2c | CH₂-Ph | Br | 314.21 | 5400 |
| 3a | H | Phenyl | 221.29 | 2500 |
| 3b | H | 4-Fluorophenyl | 239.28 | 1800 |
| 3c | H | 2-Thienyl | 227.32 | 3200 |
| 4a | H | Phenylethynyl | 245.31 | 950 |
| 4b | H | (Trimethylsilyl)ethynyl | 241.38 | 1200 |
| 5a | H | Morpholino | 230.29 | 450 |
| 5b | H | N-Piperidinyl | 228.32 | 600 |
| 6a | CH₃ | Phenyl | 235.32 | 800 |
| 6b | CH₂-Ph | Morpholino | 320.40 | 250 |
Experimental Protocols
General Workflow for SAR Studies
The following diagram illustrates a typical workflow for a Structure-Activity Relationship (SAR) study starting from the this compound scaffold.
Workflow for SAR studies of this compound.
N-Alkylation of this compound
This protocol describes the introduction of an alkyl group at the N1 position of the indole ring.[4][5]
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the cessation of gas evolution.
-
Slowly add the desired alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling
This protocol facilitates the formation of a C-C bond at the C6 position by coupling with a boronic acid.[6][7]
Materials and Reagents:
-
This compound (or its N-protected derivative)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 5 mol%)[8]
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or sealed tube, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
This protocol is used to introduce alkyne moieties at the C6 position.[9][10]
Materials and Reagents:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI), (5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Add the anhydrous solvent, followed by the amine base (2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C for DMF) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol enables the formation of C-N bonds at the C6 position.[11][12]
Materials and Reagents:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, XPhos, 4-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium catalyst (0.02 eq) and the ligand (0.04 eq).
-
Add this compound (1.0 eq) and the base (1.4 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine (1.2 eq) via syringe.
-
Seal the tube and heat the mixture in a preheated oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Hypothetical Signaling Pathway
Many indole derivatives are known to act as kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway where a derivatized this compound analog acts as an inhibitor of a Receptor Tyrosine Kinase (RTK).
Hypothetical inhibition of an RTK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of 6-Bromo-5-methyl-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-based scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant therapeutic value. The 6-bromo-5-methyl-1H-indole framework, in particular, serves as a crucial building block for the development of novel therapeutic agents. The strategic placement of the bromo and methyl groups on the indole ring offers opportunities for further functionalization and modulation of physicochemical properties, making it an attractive scaffold for targeting a range of biological targets. Derivatives of bromo-substituted indoles have shown promise in various therapeutic areas, including oncology and infectious diseases.[1][2][3]
These application notes provide a comprehensive guide for the scalable synthesis of this compound, primarily focusing on the robust and widely utilized Fischer indole synthesis. This document outlines detailed, step-by-step protocols for the preparation of key intermediates and the final indole product, along with data presentation in tabular format and workflow visualizations to facilitate successful and reproducible synthesis on a larger scale.
Key Applications in Medicinal Chemistry
The this compound core is a versatile platform for the synthesis of a diverse array of biologically active molecules. The bromine atom at the 6-position provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
Potential Therapeutic Applications:
-
Anticancer Agents: Bromo-substituted indoles have been investigated as precursors to potent anticancer agents.[1][4] The indole scaffold can be elaborated to interact with various oncology targets, including protein kinases and tubulin.
-
Antimicrobial Agents: The indole nucleus is a common feature in antimicrobial compounds. 6-bromoindole derivatives have been explored for their potential as antibacterial and antifungal agents.[2]
-
Neurological Disorders: The indole core is a key component of many neurotransmitters and drugs acting on the central nervous system. Substituted indoles are valuable for the development of treatments for neurological and psychiatric conditions.[1][5]
Synthetic Workflow Overview
The overall synthetic strategy for this compound via the Fischer indole synthesis is a multi-step process commencing with the commercially available 2-methyl-4-nitrophenol. The key steps involve the synthesis of the crucial precursor, (4-bromo-3-methylphenyl)hydrazine, followed by its condensation with an appropriate carbonyl compound and subsequent acid-catalyzed cyclization.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-3-methylaniline
This protocol describes the synthesis of the key aniline intermediate starting from 2-bromo-5-nitrotoluene, which can be prepared from commercially available materials.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Bromo-5-nitrotoluene | ≥98% | Sigma-Aldrich |
| Raney Nickel | Slurry in water | Sigma-Aldrich |
| Hydrogen gas (H₂) | High purity | N/A |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Celite® | Filtering agent | Sigma-Aldrich |
Procedure:
-
To a suspension of 2-bromo-5-nitrotoluene (e.g., 18.51 mmol, 1.0 equiv) in methanol (200 mL) in a suitable hydrogenation vessel, carefully add activated Raney Nickel (0.4 g).
-
Pressurize the vessel with hydrogen gas (30 psi) and stir the mixture vigorously for 3 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully depressurize the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dry the resulting residue under vacuum to afford 4-bromo-3-methylaniline as a solid.[6]
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Bromo-5-nitrotoluene |
| Key Reagents | Raney Nickel, H₂ |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 3 hours |
| Typical Yield | ~99% |
| Purity Assessment | NMR, LC-MS |
Protocol 2: Synthesis of (4-Bromo-3-methylphenyl)hydrazine
This protocol details the conversion of 4-bromo-3-methylaniline to the corresponding phenylhydrazine, the key precursor for the Fischer indole synthesis.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Bromo-3-methylaniline | As synthesized | N/A |
| Sodium Nitrite (NaNO₂) | ACS grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Sigma-Aldrich |
| Tin(II) Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃) | ACS grade | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Pellets | Fisher Scientific |
| Diethyl Ether or Dichloromethane | ACS grade | Fisher Scientific |
Procedure:
-
Diazotization:
-
Suspend 4-bromo-3-methylaniline (1.0 equiv) in concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.05 equiv) in water dropwise, maintaining the temperature below 5 °C.[7]
-
Stir the reaction mixture for 30-60 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent (e.g., tin(II) chloride or sodium sulfite, >2.0 equiv) in an appropriate solvent (e.g., concentrated HCl for SnCl₂ or water for Na₂SO₃).
-
Cool the reducing agent solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Isolation:
-
Basify the reaction mixture with a concentrated solution of sodium hydroxide until the pH is >10, while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield (4-bromo-3-methylphenyl)hydrazine, which can be used directly or purified further by crystallization.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-Bromo-3-methylaniline |
| Key Reagents | NaNO₂, HCl, SnCl₂ or Na₂SO₃ |
| Solvents | Water, Diethyl Ether/Dichloromethane |
| Reaction Temperature | 0-10 °C, then Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
| Purity Assessment | NMR, LC-MS |
Protocol 3: Fischer Indole Synthesis of this compound
This protocol describes the final cyclization step to form the target indole.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (4-Bromo-3-methylphenyl)hydrazine | As synthesized | N/A |
| Pyruvic Acid or Ethyl Pyruvate | ≥98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA) | ACS grade | Sigma-Aldrich |
| Ethanol or Acetic Acid | ACS grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Ethyl Acetate | ACS grade | Fisher Scientific |
Procedure:
-
Hydrazone Formation:
-
Dissolve (4-bromo-3-methylphenyl)hydrazine (1.0 equiv) in a suitable solvent such as ethanol or acetic acid.
-
Add the carbonyl compound (e.g., pyruvic acid or ethyl pyruvate, 1.0-1.2 equiv) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitored by TLC). The hydrazone may precipitate from the solution.
-
-
Indolization (Cyclization):
-
To the hydrazone mixture (or the isolated and dried hydrazone), add the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) portion-wise while monitoring the temperature.[8][9][10]
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) for several hours. The optimal temperature and time will depend on the specific acid catalyst used.
-
Monitor the progress of the cyclization by TLC or HPLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Quantitative Data:
| Parameter | Value |
| Starting Material | (4-Bromo-3-methylphenyl)hydrazine |
| Key Reagents | Pyruvic Acid, H₂SO₄/PPA |
| Solvents | Ethanol/Acetic Acid, Ethyl Acetate |
| Reaction Temperature | 80-120 °C |
| Reaction Time | 2-6 hours |
| Typical Yield | 60-80% |
| Purity Assessment | NMR, LC-MS, Melting Point |
Conclusion
The protocols detailed in these application notes provide a robust and scalable pathway for the synthesis of this compound and its derivatives. The Fischer indole synthesis remains a powerful and industrially relevant method for the construction of the indole core. The resulting this compound is a valuable intermediate for the development of novel pharmaceuticals, and the provided methodologies are intended to support researchers and drug development professionals in this endeavor. Careful optimization of reaction conditions, particularly during the cyclization step, is recommended to maximize yield and purity on a larger scale.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-bromo-5-methyl-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 6-bromo-5-methyl-1H-indole.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the most common causes?
A: Low conversion rates are a frequent challenge and can stem from several factors:
-
Catalyst Inactivity: The active Pd(0) species may not be generating efficiently from the Pd(II) precatalyst, or it could be deactivating prematurely. This can be caused by oxygen in the reaction vessel or impurities in the reagents.
-
Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be ideal for this specific substrate.
-
Poor Starting Material Quality: Impurities in the this compound or the boronic acid/ester can interfere with the catalytic cycle.
-
Issues with the Indole N-H Group: The acidic proton on the indole nitrogen can interfere with the reaction, leading to side products or catalyst inhibition.
Q2: I'm observing a significant amount of debromination, resulting in 5-methyl-1H-indole as a major byproduct. How can I prevent this?
A: Debromination is a common side reaction with bromoindoles. The most effective strategy to minimize this is to protect the indole nitrogen.[1]
-
N-Protection: The acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to reductive cleavage. Protecting the nitrogen with groups like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) can prevent this, leading to cleaner reactions and higher yields.[1]
-
Choice of Base and Solvent: Using milder bases and ensuring anhydrous reaction conditions can also reduce the extent of debromination.
Q3: My TLC plate shows multiple side products. What are they likely to be and how can I minimize them?
A: Besides debromination, several other side reactions can reduce the yield of your desired product:
-
Homocoupling: This side product is a biaryl compound formed from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or high catalyst loadings.
-
Solution: Ensure your reaction mixture and solvents are thoroughly degassed. Consider slightly reducing the catalyst loading.
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.
-
Solution: Use high-quality, fresh boronic acid. Using a boronic ester (e.g., a pinacol ester) or minimizing the water content in the reaction can also suppress this side reaction.
-
Q4: How do I choose the optimal catalyst, base, and solvent for coupling with this compound?
A: The choice of reagents is critical for a successful reaction. A systematic screening of conditions is often necessary.
-
Catalyst: While many palladium catalysts can be used, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often a good starting point for heteroaromatic couplings. For challenging substrates, modern catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos can be more effective.[2]
-
Base: The strength and nature of the base can significantly impact the reaction. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). Inorganic bases are generally preferred.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or THF) with water is common, as water can facilitate the transmetalation step. However, excessive water can promote side reactions.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes various catalytic systems and their reported performance in the Suzuki-Miyaura coupling of different bromoindole and related heterocyclic substrates with arylboronic acids. This data can serve as a starting point for optimizing the reaction for this compound.
| Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 91 |
| 6-Chloroindole | Phenylboronic acid | XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97[3] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95[4] |
| 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Phenylboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5 | 81[5] |
| 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Thiophene-3-boronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | Ethanol | 100 (MW) | 0.67 | 82[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized for specific boronic acids and desired outcomes.
Materials:
-
N-Protected this compound (e.g., N-Boc-6-bromo-5-methyl-1H-indole) (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the N-protected this compound, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Technical Support Center: 6-Bromo-5-methyl-1H-indole Reactions
This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving 6-bromo-5-methyl-1H-indole. Aimed at researchers, scientists, and drug development professionals, this resource offers solutions to overcome low product yields and other experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental work, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura couplings with indole substrates are a common problem. The primary culprits are often related to catalyst inactivation, suboptimal reaction conditions, or instability of the starting materials.[1][2]
-
Catalyst Inactivation: The free N-H group on the indole ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3][4]
-
Solution 1: N-Protection. Protecting the indole nitrogen with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent this interaction, leading to cleaner reactions and significantly improved yields.[5] However, this adds extra protection and deprotection steps to the synthesis.
-
Solution 2: Use of Robust Ligands. Employing modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or specialized pre-catalysts can enhance catalyst stability and activity, sometimes making N-protection unnecessary.[5][6]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful coupling.
-
Starting Material Quality:
-
Solution 1: Boronic Acid Quality. Boronic acids can degrade over time through protodeboronation.[5][6] Using fresh, high-purity boronic acid or a more stable boronate ester (e.g., a pinacol ester) is crucial.[5]
-
Solution 2: Degassing. Ensure that all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and promote unwanted side reactions like boronic acid homocoupling.[5][7]
-
Below is a troubleshooting workflow to diagnose potential issues in a low-yielding Suzuki coupling reaction.
References
- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 2. benchchem.com [benchchem.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of 6-bromo-5-methyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthetic functionalization of 6-bromo-5-methyl-1H-indole.
Section 1: N-Alkylation and N-Arylation
The functionalization of the indole nitrogen is a critical step in modifying the properties of the indole core. However, competing C-alkylation and challenges with stubborn starting material can lead to low yields and complex product mixtures.
Troubleshooting and FAQs
Q1: I am attempting N-alkylation of this compound but observe a significant amount of C3-alkylation as a side product. How can I improve N-selectivity?
A1: Competition between N- and C-alkylation is a common issue governed by the reaction conditions. The indolide anion is an ambident nucleophile. To favor N-alkylation, deprotonation should be performed with a strong, non-nucleophilic base in a polar aprotic solvent like DMF or THF. This generates a "harder" anion at the nitrogen. Using counterions like Na+ or K+ also favors N-alkylation. Conversely, C3-alkylation is often observed with weaker bases or in less polar solvents.
Q2: My N-alkylation reaction is sluggish, and a significant amount of starting material remains even after extended reaction times. What can I do?
A2: This often points to incomplete deprotonation of the indole nitrogen or a poorly reactive alkylating agent. Ensure your base is fresh and active (e.g., a new bottle of NaH). You can also try a stronger base like potassium tert-butoxide. For less reactive alkyl halides, increasing the reaction temperature may be necessary, but this should be done cautiously as it can also promote side reactions.[1] Monitor the reaction by TLC to determine the optimal reaction time.
Q3: Why is a protecting group sometimes necessary for the indole nitrogen, and which one should I choose?
A3: N-protection is crucial when performing reactions that are incompatible with the acidic N-H proton or when trying to direct functionalization to other parts of the indole ring, such as C2 lithiation.[2] The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal.[3]
-
Boc (tert-butoxycarbonyl): An electron-withdrawing group that decreases the ring's reactivity towards electrophiles. It is easily removed under acidic conditions.[3][4]
-
Sulfonyl groups (e.g., Ts, PhSO2): These are robust, electron-withdrawing groups, but their removal often requires harsh conditions.[4]
-
SEM (2-(trimethylsilyl)ethoxymethyl): Stable to a wide range of conditions and can be removed with fluoride ions.
-
Benzyl (Bn): An electron-donating group that can be removed by hydrogenolysis.
Data Presentation: Effect of Base on N-Alkylation Regioselectivity
| Alkylating Agent | Base | Solvent | N1:N2 Product Ratio | Reference |
| Benzyl Bromide | NaH | THF | >99:1 | --INVALID-LINK-- |
| Benzyl Bromide | K₂CO₃ | DMF | 1:1.1 | --INVALID-LINK-- |
| Benzyl Bromide | Cs₂CO₃ | MeCN | 1:1.6 | --INVALID-LINK-- |
Note: This data is for a related indazole system but demonstrates the critical role of base and solvent in directing the site of alkylation.
Experimental Protocol: N-Benzylation of this compound
-
Preparation: Add this compound (1.0 eq) to a dry round-bottom flask under an inert nitrogen or argon atmosphere.
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Quenching: Once complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualization: N-Alkylation vs. C3-Alkylation Pathway
Caption: Decision workflow for selective N-alkylation over C3-alkylation.
Section 2: C6-Functionalization via Palladium-Catalyzed Cross-Coupling
The C6-bromo substituent is an excellent handle for introducing a wide variety of functional groups using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira.
Troubleshooting and FAQs
Q1: My Suzuki-Miyaura coupling reaction at the C6 position has a low yield, and I observe significant amounts of debrominated starting material (5-methyl-1H-indole). What is the cause?
A1: Protodebromination is a common side reaction in Suzuki couplings, often caused by impurities in reagents or solvents, especially water, which can protonate the organopalladium intermediate. Ensure all solvents and reagents are rigorously dried and the reaction is run under a strictly inert atmosphere. Another cause can be an inefficient catalytic cycle; consider screening different palladium catalysts, ligands, and bases to optimize the reaction.[5]
Q2: I am observing homocoupling of my boronic acid reagent as the major side product. How can this be minimized?
A2: Homocoupling of boronic acids is often promoted by the presence of oxygen and can be catalyzed by the palladium species. Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Adding the boronic acid in slight excess (e.g., 1.2-1.5 equivalents) is standard, but a large excess can favor homocoupling. The choice of base is also critical; inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[5]
Q3: The palladium catalyst appears to be deactivating, causing the reaction to stall. What are the common causes and remedies?
A3: Catalyst deactivation can be caused by several factors, including poisoning by impurities or thermal degradation.[6] The indole nitrogen itself can sometimes coordinate to the palladium center, inhibiting catalysis. Using bulky, electron-rich phosphine ligands can often stabilize the catalytic species and promote higher turnover numbers. If the reaction requires high temperatures, select a thermally stable catalyst/ligand combination.
Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling
The following table provides representative conditions for the Suzuki-Miyaura coupling of bromo-heterocycles, which can be adapted for this compound.
| Bromo-Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane/water | 80-100 | High | --INVALID-LINK-- |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Toluene/EtOH/water | 80 | 85 | --INVALID-LINK-- |
| 6-Bromo-1H-indazole | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-dioxane/water | 100 | 75 | --INVALID-LINK-- |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to 80–100 °C and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Cycle and Common Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.
Section 3: C3-Functionalization via Electrophilic Substitution
The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, with the C3 position being the most reactive.[2] The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at this position.
Troubleshooting and FAQs
Q1: My Vilsmeier-Haack formylation is producing a dark, resinous material with very little of the desired 3-formyl product. What is happening?
A1: Indoles are sensitive to strong acids and can polymerize.[7] The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is electrophilic, but the reaction conditions can be acidic, especially during work-up.[8][9] It is critical to maintain low temperatures during the reaction and to perform the final hydrolysis carefully, often by pouring the reaction mixture onto ice and neutralizing with a base like NaOH or NaHCO₃.
Q2: Besides the C3-formylated product, I am isolating a side product with a chloro-substituent. Where does this come from?
A2: The Vilsmeier reagent is a chloromethyliminium salt.[9] Under certain conditions, particularly with activated ketones or enolizable systems, this reagent can act as a chlorinating agent. In the context of indoles, this can sometimes lead to the formation of products like 2-chloro-3-formylindoles or other chlorinated species, especially if the reaction is heated.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Substrate Addition: Prepare a separate solution of this compound (1.0 eq) in anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates consumption of the starting material. Gentle heating (e.g., to 40 °C) may be required but increases the risk of side products.
-
Hydrolysis: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Neutralization: Basify the aqueous solution by the slow addition of aqueous NaOH or K₂CO₃ solution until pH > 8. A precipitate of the product should form.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. If no solid forms, extract the aqueous layer with an organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualization: Vilsmeier-Haack Reaction Mechanism
Caption: Key steps in the Vilsmeier-Haack formylation of indole.
References
- 1. benchchem.com [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Improving regioselectivity in 6-bromo-5-methyl-1H-indole synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 6-bromo-5-methyl-1H-indole, focusing on strategies to enhance regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity for the C6-bromination of 5-methyl-1H-indole challenging?
A1: The synthesis is challenging due to the competing electronic effects within the indole structure. The C3 position of the indole ring is the most nucleophilic and kinetically favored site for electrophilic attack.[1][2] Additionally, the 5-methyl group is an activating, ortho-para directing group, which enhances the reactivity of both the C4 and C6 positions. This complex interplay of directing effects often leads to a mixture of regioisomers, with the 3-bromo and various polybrominated species being common byproducts.
Q2: What are the primary competing regioisomers and side-products formed during the bromination of 5-methyl-1H-indole?
A2: The primary competing isomer is the 3-bromo-5-methyl-1H-indole due to the high electron density at the C3 position.[1] Other possible side-products include 2-bromo, 4-bromo, and 7-bromo isomers. Dibrominated products, such as 3,6-dibromo-5-methyl-1H-indole, and polymeric materials can also form, especially under harsh reaction conditions or with an excess of the brominating agent.
Q3: How can I suppress bromination at the C3 position to favor C6 substitution?
A3: A common and effective strategy is to temporarily block the C3 position with a removable electron-withdrawing group. For example, installing a carboxylate group at C3, to form methyl indole-3-carboxylate, deactivates the pyrrole ring towards electrophilic substitution.[3] Subsequent bromination then occurs preferentially on the benzene ring. Another approach involves protecting the indole nitrogen with groups like sulfonyl or Boc, which can modulate the reactivity of the entire ring system and improve selectivity.
Q4: Which brominating agents are recommended for this synthesis?
A4: N-Bromosuccinimide (NBS) is a widely used reagent for indole bromination due to its ability to provide a low concentration of electrophilic bromine, which can help control the reaction and minimize side products.[1] Other reagents like bromine (Br₂) in a suitable solvent (e.g., acetic acid, DMF), or pyridinium bromide perbromide can also be employed.[3][4] The choice of agent often depends on the specific substrate (e.g., if the indole nitrogen is protected) and the desired selectivity.
Troubleshooting Guide
Problem 1: Poor Regioselectivity - A mixture of isomers is observed.
This is the most common issue, often resulting from direct bromination without a protecting/directing group strategy.
| Potential Cause | Recommended Solution |
| High Reactivity at C3 | Protect the indole nitrogen (e.g., with a tosyl or Boc group) or block the C3 position (e.g., with a removable carboxyl group) before bromination. This deactivates the pyrrole ring, favoring substitution on the benzene moiety. |
| Harsh Reaction Conditions | Perform the reaction at a lower temperature (e.g., 0 °C to -78 °C) to favor the thermodynamically more stable product and reduce side reactions. |
| Incorrect Brominating Agent | Use a milder brominating agent like N-Bromosuccinimide (NBS) for better control. Add the agent portion-wise or as a dilute solution to maintain a low concentration of bromine in the reaction mixture.[1] |
| Solvent Effects | The choice of solvent can influence regioselectivity. Experiment with different solvents, such as DMF, THF, or chlorinated solvents, to find the optimal conditions for your specific substrate. |
Problem 2: Low or No Yield of the Desired Product.
This can occur due to incomplete reaction, degradation of starting material or product, or difficult purification.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider increasing the reaction time, temperature, or the equivalents of the brominating agent incrementally. |
| Degradation | Indoles can be sensitive to strong acids and oxidative conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary. Avoid overly acidic conditions, which can lead to polymerization. |
| Purification Issues | Regioisomers of bromoindoles can have very similar polarities, making separation by column chromatography difficult.[5] Utilize high-performance liquid chromatography (HPLC) or try different solvent systems for flash chromatography. Derivatization of the isomers can sometimes alter their chromatographic behavior, facilitating separation. |
Problem 3: Formation of Polymeric Byproducts.
This often indicates that the reaction conditions are too harsh, leading to uncontrolled polymerization of the electron-rich indole ring.
| Potential Cause | Recommended Solution |
| Excessive Acidity | The use of strong protic or Lewis acids can promote indole polymerization. If an acid is necessary, use it in catalytic amounts and at low temperatures.[6] |
| High Temperature | Running the reaction at elevated temperatures can accelerate side reactions. Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. |
| High Reagent Concentration | Add the brominating agent slowly and in a controlled manner to prevent localized high concentrations that can trigger polymerization. |
Experimental Protocols
Protocol: Regioselective Synthesis via N-Protection
This protocol outlines a general strategy for improving C6-bromination selectivity by first protecting the indole nitrogen.
Step 1: N-Tosylation of 5-methyl-1H-indole
-
Setup: To a stirred solution of 5-methyl-1H-indole (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Tosylation: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-tosyl-5-methyl-1H-indole.
Step 2: Bromination of 1-tosyl-5-methyl-1H-indole
-
Setup: Dissolve the 1-tosyl-5-methyl-1H-indole (1.0 eq) in a suitable solvent like DMF or CCl₄ in a flask protected from light.
-
Bromination: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion.
-
Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC. The reaction time can vary from 1 to 12 hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography to isolate 6-bromo-1-tosyl-5-methyl-1H-indole.
Step 3: Deprotection of the Tosyl Group
-
Setup: Dissolve the 6-bromo-1-tosyl-5-methyl-1H-indole (1.0 eq) in a mixture of methanol and THF.
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 5-10 eq).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and neutralize with aqueous HCl. Remove the organic solvents under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to obtain the final product, this compound.
Visualizations
Factors Influencing Regioselectivity
The diagram below illustrates the key factors that direct the outcome of the electrophilic bromination of 5-methyl-1H-indole.
Caption: Key electronic and strategic factors controlling regioselective bromination.
General Synthetic Workflow
This workflow outlines the recommended multi-step synthesis to achieve high regioselectivity.
Caption: A three-step workflow for the regioselective synthesis of the target compound.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common experimental issues.
Caption: A decision tree for troubleshooting common synthesis problems.
References
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Indole Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during palladium-catalyzed indole coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guidance is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My indole coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Heck) has a low or no yield. How do I determine if catalyst deactivation is the problem?
Answer: Low yields are a common issue and can stem from several factors. A systematic approach is best. First, rule out other common problems:
-
Reagent Purity: Ensure all starting materials, reagents (especially boronic acids in Suzuki coupling), and solvents are pure and dry. Impurities can act as catalyst poisons.[1]
-
Reaction Conditions: Double-check that the temperature, reaction time, and base are appropriate for your specific substrate and ligand system.
-
Inert Atmosphere: Confirm that the reaction was performed under a strict inert atmosphere (e.g., Argon or Nitrogen), as oxygen can degrade the catalyst and phosphine ligands.[2]
If these factors are well-controlled, catalyst deactivation is a likely culprit. Look for visual cues such as the formation of a black precipitate, commonly known as "palladium black," which indicates the aggregation of the palladium catalyst into an inactive state.[2][3]
Issue 2: Reaction Stalls or Stops Prematurely
Question: My reaction starts well but then stalls before reaching completion. What could be causing this?
Answer: A stalling reaction is a classic sign of catalyst deactivation. Several mechanisms could be at play:
-
Product Inhibition: The indole product or byproducts formed during the reaction can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that stabilize the palladium catalyst can degrade over the course of the reaction, especially at elevated temperatures.[4]
-
Formation of Inactive Pd Species: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species or can aggregate into palladium nanoparticles (palladium black).[5][6][7] Conversely, in catalytic cycles starting with Pd(II), it can be reduced to inactive Pd(0) nanoparticles.[6][7]
To address this, you can try a higher catalyst loading or add a fresh portion of the catalyst and ligand to the stalled reaction to see if it restarts.
Issue 3: Inconsistent Results and "Palladium Black" Formation
Question: I am observing a black precipitate in my reaction flask, and my results are not reproducible. What is this black solid, and how can I prevent its formation?
Answer: The black precipitate is likely "palladium black," which consists of aggregated, catalytically inactive palladium nanoparticles.[2][3] Its formation is a common deactivation pathway.
Potential Causes and Solutions:
| Cause | Solution |
| Ligand Dissociation/Degradation | Use a higher ligand-to-palladium ratio or switch to a more robust, sterically hindered ligand that better stabilizes the palladium center. |
| High Reaction Temperature | Lower the reaction temperature if possible, as high temperatures can accelerate ligand degradation and catalyst aggregation. |
| Incorrect Stoichiometry | In some cases, having the aryl halide as the limiting reagent can lead to catalyst precipitation at the end of the reaction. Try using the other coupling partner as the limiting reagent.[3] |
| Presence of Oxygen | Ensure thorough degassing of solvents and maintain a positive pressure of an inert gas.[2] |
Data Presentation: Impact of Ligands on Catalyst Stability
The choice of ligand is crucial for maintaining catalyst activity. Below is a summary of how different ligand types can influence the outcome of indole coupling reactions.
| Ligand Type | Example | Typical Observation in Indole Coupling | Potential Advantages | Potential Disadvantages |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Can be effective but may require higher temperatures, leading to potential deactivation. | Readily available and inexpensive. | Prone to oxidation and dissociation, leading to Pd black formation. |
| Bidentate Phosphines | dppf, Xantphos | Often provide good stability and reactivity at lower temperatures. | Chelating effect enhances catalyst stability. | Can be more expensive and require optimization for specific substrates. |
| Bulky, Electron-Rich Phosphines | Buchwald Ligands (e.g., SPhos, XPhos) | Generally provide high stability and activity, even with challenging substrates.[8] | Excellent for sterically hindered couplings and can prevent catalyst aggregation. | Higher cost. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer high thermal stability and are often resistant to oxidation.[9] | Robust and can be used in a wide range of coupling reactions. | The synthesis of NHC-Pd complexes can be more complex. |
Experimental Protocols: Diagnosing Catalyst Deactivation
If you suspect catalyst deactivation, the following analytical techniques can help identify the root cause.
Protocol 1: Analysis of Catalyst Oxidation State using X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the oxidation state of palladium in a recovered catalyst sample. A shift in the binding energy of the Pd 3d electrons can distinguish between the active Pd(0) and inactive Pd(II) or higher oxidation states.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere, carefully isolate the palladium catalyst from the reaction mixture. This can be done by filtration if it has precipitated as palladium black, or by removing the solvent and other soluble components.
-
Wash the isolated catalyst with a suitable anhydrous and degassed solvent (e.g., hexane or toluene) to remove any adsorbed organic species.
-
Dry the sample under vacuum.
-
Mount the powdered sample onto a sample holder using carbon tape, ensuring it is handled under an inert atmosphere as much as possible to prevent surface oxidation.[4]
-
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform a high-resolution scan of the Pd 3d region.
-
Data Interpretation:
-
The Pd 3d₅/₂ peak for metallic Pd(0) is typically found around 335.0 eV.[10]
-
Oxidized palladium species, such as PdO, will show a Pd 3d₅/₂ peak at a higher binding energy, typically around 336.7 eV.[10][11]
-
The presence of a significant peak at the higher binding energy suggests oxidation of the catalyst.
-
-
Protocol 2: Monitoring Ligand Degradation using ³¹P NMR Spectroscopy
Objective: To monitor the integrity of phosphine ligands during the reaction and detect the formation of phosphine oxides, which indicates ligand degradation.
Methodology:
-
Reaction Monitoring (In Situ):
-
If possible, use an NMR tube as the reaction vessel (J. Young tube).
-
Prepare the reaction mixture as usual, but use a deuterated solvent.
-
Acquire a ³¹P NMR spectrum at the beginning of the reaction (t=0) and at various time points throughout the reaction.
-
-
Analysis of Reaction Aliquots:
-
Under an inert atmosphere, withdraw a small aliquot from the reaction mixture at different time points.
-
Quench the reaction in the aliquot if necessary.
-
Dilute the aliquot with a deuterated solvent and transfer to an NMR tube.
-
Acquire a ³¹P NMR spectrum.
-
-
Data Interpretation:
-
Compare the spectra over time.
-
The chemical shift of the free phosphine ligand and its palladium complex will be present in the early spectra.
-
The appearance and growth of a new peak at a downfield chemical shift (typically 20-40 ppm) is indicative of the formation of the corresponding phosphine oxide.
-
A significant decrease in the intensity of the ligand peaks and a corresponding increase in the phosphine oxide peak confirms ligand degradation.
-
Visualizing Deactivation and Troubleshooting
The following diagrams illustrate the common pathways for palladium catalyst deactivation and a logical workflow for troubleshooting these issues.
Caption: Common pathways for palladium catalyst deactivation.
Caption: Troubleshooting workflow for palladium catalyst deactivation.
References
- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 2. reddit.com [reddit.com]
- 3. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Near-Ambient Pressure XPS and MS Study of CO Oxidation over Model Pd-Au/HOPG Catalysts: The Effect of the Metal Ratio - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-bromo-5-methyl-1H-indole Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6-bromo-5-methyl-1H-indole analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound analogues?
A1: The purification of this compound analogues can present several challenges due to their specific structural features. The indole core itself can be sensitive to acidic conditions, and the N-H proton can cause peak tailing in normal-phase chromatography. The presence of a bromine atom increases the molecular weight and can enhance hydrophobicity, while the methyl group adds steric bulk and can influence crystal packing. Common challenges include:
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Co-elution of Impurities: Structurally similar impurities, such as regioisomers or starting materials, may have similar polarities, making chromatographic separation difficult.
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Poor Solubility: These analogues may exhibit limited solubility in common recrystallization solvents, complicating this purification method.
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On-Column Degradation: The indole nucleus can be unstable on acidic silica gel, leading to streaking and decomposition during column chromatography.
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Difficulty in Crystallization: The specific substitution pattern may hinder the formation of a well-ordered crystal lattice, resulting in oils or amorphous solids.
Q2: What are the most likely impurities I might encounter?
A2: Impurities often depend on the synthetic route. However, common impurities for substituted indoles include:
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Starting Materials: Unreacted precursors from the indole synthesis.
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Regioisomers: If the synthesis is not completely regioselective, isomers with the bromo and methyl groups at different positions may be present.
-
Over-brominated Species: Di- or poly-brominated indoles can form if the bromination step is not carefully controlled.[1]
-
Oxidation Products: Indoles can be susceptible to oxidation, leading to the formation of oxindoles and other related species.[1]
-
N-Alkylated/Acylated byproducts: Depending on the reaction conditions, side reactions on the indole nitrogen can occur.
Q3: How can I visualize my colorless this compound analogue on a TLC plate?
A3: Most indole derivatives are UV-active due to their aromatic structure and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate. For compounds with low UV activity, staining can be employed. An iodine chamber will stain most organic compounds, appearing as temporary yellow-brown spots. For specific detection of the indole nucleus, Ehrlich's reagent (p-dimethylaminobenzaldehyde) can be used, which typically produces blue or purple spots.
Troubleshooting Guides
Column Chromatography
Issue: My compound is streaking/tailing on the silica gel column.
-
Cause: The basic indole nitrogen can interact with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as 1-2% triethylamine or a few drops of ammonia in methanol, to the eluent to suppress this interaction and improve peak shape.[2]
Issue: My compound appears to be decomposing on the column.
-
Cause: The indole ring may be sensitive to the acidic nature of silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with the eluent containing a basic modifier. Alternatively, use a less acidic stationary phase like alumina or consider reversed-phase chromatography. A 2D TLC can help determine if your compound is stable on silica.[2]
Issue: I am unable to separate my product from a close-running impurity.
-
Cause: The polarity of the eluent system may not be optimal for resolving compounds with similar Rf values.
-
Solution:
-
Fine-tune the solvent system: Try different solvent mixtures. For example, switching from ethyl acetate/hexanes to dichloromethane/methanol can alter selectivity.
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better separate compounds with close Rfs.
-
Consider a different stationary phase: If normal-phase silica is not effective, reversed-phase (C18) HPLC may provide the necessary resolution.
-
Recrystallization
Issue: My compound "oils out" instead of crystallizing.
-
Cause: The solution is supersaturated, or the cooling rate is too fast. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
If impurities are high, consider a preliminary purification step like a silica gel plug before recrystallization.
-
Issue: No crystals form upon cooling.
-
Cause: The solution may not be sufficiently saturated, or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Evaporate some of the solvent to increase the concentration and then try cooling again.
-
Try a different solvent or a binary solvent system. A good binary system consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. Dissolve the compound in a minimum of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid, then reheat until clear and allow to cool slowly.
-
High-Performance Liquid Chromatography (HPLC)
Issue: I am observing variable retention times for my compound.
-
Cause: This can be due to an unequilibrated column, changes in mobile phase composition, or temperature fluctuations.
-
Solution:
-
Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample.
-
Prepare fresh mobile phase and ensure it is well-mixed and degassed.
-
Use a column oven to maintain a constant temperature.
-
Issue: I am not getting good peak shape (fronting or tailing).
-
Cause: Peak asymmetry can be caused by column overload, interactions with the stationary phase, or issues with the mobile phase.
-
Solution:
-
Tailing: If using a reversed-phase column, tailing of basic compounds can be suppressed by adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.
-
Fronting: This is often a sign of column overload. Try injecting a smaller sample volume or a more dilute solution.
-
Ensure the sample is fully dissolved in the mobile phase.
-
Data Presentation
The following table provides an illustrative template for summarizing purification data for this compound analogues. Researchers can use this format to document and compare the effectiveness of different purification strategies.
| Analogue ID | Purification Method | Solvent System / Mobile Phase | Yield (%) | Purity (by HPLC, %) | Notes |
| BM-In-01 | Column Chromatography | Gradient: 5% to 20% Ethyl Acetate in Hexanes | 65 | 96 | Minor impurity co-eluted. |
| BM-In-01 | Recrystallization | Ethanol/Water | 80 (of 96% pure material) | >99 | Slow cooling essential for good crystal formation. |
| BM-In-02 | Preparative HPLC | Gradient: 40% to 80% Acetonitrile in Water (0.1% TFA) | 55 | >99 | Isolated as the TFA salt. |
| BM-In-03 | Column Chromatography | 10% Ethyl Acetate in Hexanes (+1% Triethylamine) | 72 | 98 | Triethylamine improved peak shape and separation. |
Experimental Protocols
General Protocol for Purification of a this compound Analogue by Column Chromatography
This protocol is a general guideline and should be optimized for each specific analogue.
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TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find an eluent that gives your target compound an Rf value of approximately 0.2-0.3.
-
Visualize the spots under UV light and/or with a stain.
-
-
Column Preparation:
-
Choose an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent system (wet or slurry packing).
-
Ensure the silica bed is well-settled and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to maintain a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound analogue.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound analogues.
Caption: Troubleshooting decision tree for column chromatography of indole analogues.
Caption: Simplified EGFR signaling pathway, a potential target for indole-based inhibitors.
References
Technical Support Center: Synthesis of 6-bromo-5-methyl-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting impurities encountered during the synthesis of 6-bromo-5-methyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone. Specifically, (4-bromo-3-methylphenyl)hydrazine is reacted with an acetaldehyde equivalent to form the corresponding hydrazone, which then undergoes intramolecular cyclization to yield the target indole.[1][2]
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors are:
-
(4-bromo-3-methylphenyl)hydrazine: This is typically prepared from 4-bromo-3-methylaniline via a two-step process of diazotization followed by reduction.
-
Acetaldehyde or an acetaldehyde equivalent: Due to the volatility and reactivity of acetaldehyde, a more stable equivalent such as acetaldehyde dimethyl acetal is often used.
Q3: What are the most likely impurities to be encountered in the synthesis of this compound?
A3: The primary impurities often arise from the inherent nature of the Fischer indole synthesis and the specific substitution pattern of the starting materials. These can include:
-
Regioisomers: The cyclization of the (4-bromo-3-methylphenyl)hydrazone can theoretically proceed in two directions, potentially yielding the undesired 4-bromo-5-methyl-1H-indole isomer in addition to the desired this compound. The formation of the 6-bromo isomer is generally favored.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of (4-bromo-3-methylphenyl)hydrazine and the acetaldehyde equivalent in the crude product.
-
Polymeric Byproducts: The strongly acidic conditions and elevated temperatures used in the Fischer indole synthesis can sometimes lead to the formation of polymeric or tar-like substances.
-
Side-products from the Hydrazine Synthesis: Impurities from the synthesis of (4-bromo-3-methylphenyl)hydrazine, such as residual 4-bromo-3-methylaniline, can be carried through to the final product.
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved through a combination of techniques:
-
Aqueous work-up: To remove the acid catalyst and water-soluble byproducts.
-
Column chromatography: Silica gel chromatography is a standard method for separating the desired product from regioisomers and other organic impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.
Q5: What analytical techniques are recommended for identifying impurities?
A5: A combination of chromatographic and spectroscopic methods is essential for the identification and quantification of impurities:
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final product and quantifying the levels of various impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the desired product and any significant impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities and starting materials.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or poor-quality starting materials. | Ensure the purity of (4-bromo-3-methylphenyl)hydrazine and the acetaldehyde equivalent. The hydrazine can be sensitive to air and light. |
| Insufficiently acidic catalyst or inappropriate acid choice. | The choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) is crucial.[1] The concentration and amount of acid may need optimization. | |
| Reaction temperature is too low or reaction time is too short. | The Fischer indole synthesis often requires elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time. | |
| Formation of Multiple Products (Poor Regioselectivity) | Cyclization occurring at both possible ortho positions of the phenylhydrazine. | While the 6-bromo isomer is generally favored, the ratio of regioisomers can be influenced by the choice of acid catalyst and reaction conditions. Weaker acids may sometimes lead to a change in regioselectivity.[3] |
| Side reactions due to overly harsh conditions. | Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition and the formation of byproducts. | |
| Presence of Polymeric/Tarry Byproducts | Strong acid catalysts and high temperatures can promote polymerization. | Consider using a milder acid catalyst or running the reaction at a lower temperature for a longer duration. Diluting the reaction mixture may also help.[4] |
| Difficulty in Purifying the Final Product | Co-elution of the desired product and impurities during column chromatography. | Optimize the solvent system for column chromatography. A shallow gradient may be necessary to separate closely related isomers. |
| The product is an oil or does not crystallize easily. | If recrystallization is difficult, consider alternative purification methods such as preparative HPLC. |
Experimental Protocols
Synthesis of (4-bromo-3-methylphenyl)hydrazine hydrochloride
This is a two-step process starting from 4-bromo-3-methylaniline.
-
Diazotization: 4-bromo-3-methylaniline is dissolved in a solution of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.
-
Reduction: The resulting diazonium salt solution is then slowly added to a cold solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid, to produce the hydrazine hydrochloride, which can be isolated by filtration.
Fischer Indole Synthesis of this compound
-
Hydrazone Formation (in situ): (4-bromo-3-methylphenyl)hydrazine hydrochloride (1.0 equivalent) and acetaldehyde dimethyl acetal (1.2 equivalents) are suspended in a suitable solvent such as ethanol or acetic acid.
-
Cyclization: A strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is added to the mixture. The reaction is then heated to reflux (typically 80-120 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and slowly poured into a beaker of ice water. The acidic solution is then neutralized by the careful addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.
-
Extraction: The aqueous mixture is extracted several times with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude material is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the pure this compound.
Visualizations
References
Technical Support Center: Synthesis of 6-bromo-5-methyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-5-methyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the this compound scaffold?
A1: Several classical indole synthesis methods can be adapted for this compound. The most prominent and versatile routes include the Fischer, Madelung, and Reissert indole syntheses. Each method offers distinct advantages and requires different starting materials and reaction conditions.
Q2: Which synthetic route is recommended for a first-time synthesis of this compound?
A2: The Fischer indole synthesis is often the most widely used and reliable method for indole formation.[1][2] It generally involves milder conditions than the Madelung synthesis and can be more versatile than the Reissert synthesis. However, the optimal choice depends on the availability of starting materials and the scale of the reaction.
Q3: What are the primary safety concerns associated with these synthetic routes?
A3: Many indole syntheses can be exothermic, posing a risk of thermal runaway, especially during scale-up.[3] The Fischer indole synthesis often uses strong acids, which are corrosive.[2] The Madelung synthesis requires high temperatures and strong bases, which can be hazardous if not handled properly.[4] Always conduct a thorough safety review before starting any experiment.
Q4: How can I confirm the successful synthesis of this compound?
A4: The final product should be characterized using standard analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, Mass Spectrometry (MS) to verify the molecular weight, and High-Performance Liquid Chromatography (HPLC) to determine purity.
Troubleshooting Guides
Fischer Indole Synthesis
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | - Inactive catalyst.- Incorrect reaction temperature.- Unstable hydrazone intermediate.[1][5]- Electron-donating substituents on the starting carbonyl compound can sometimes lead to reaction failure.[1][5] | - Use a fresh, anhydrous acid catalyst (e.g., polyphosphoric acid, zinc chloride).[2]- Optimize the reaction temperature; some reactions require heating while others proceed at room temperature.[6]- Ensure the starting phenylhydrazine is pure. |
| Significant Tar/Polymer Formation | - Excessively high temperatures.- Highly concentrated acid catalyst.[3] | - Maintain strict temperature control using a jacketed reactor for larger scales.[3]- Optimize the choice and concentration of the acid catalyst; consider using a milder Lewis acid like ZnCl₂ or a solid acid catalyst.[3]- A continuous flow synthesis approach can minimize reaction time at high temperatures.[3] |
| Formation of Regioisomers | - Use of an unsymmetrical ketone. | - If using an unsymmetrical ketone, be prepared to separate the resulting regioisomers using column chromatography. Enolization at a methyl group is generally favored over a methylene or methine group.[7] |
| Difficult Purification | - Presence of polar byproducts.- Product co-eluting with starting materials or byproducts. | - Try different solvent systems for column chromatography; adding a small percentage of a polar solvent like methanol or a base like triethylamine can improve separation.[8] Consider reverse-phase chromatography if normal-phase is ineffective.[8] |
Madelung Synthesis
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield | - Insufficiently strong base.- Reaction temperature is too low.- Presence of moisture in the reaction. | - Use a very strong base such as sodium or potassium alkoxide, LDA, or n-BuLi.[9]- The reaction typically requires high temperatures (200-400 °C).[4]- Ensure all reagents and solvents are strictly anhydrous. |
| Decomposition of Starting Material or Product | - Excessively high reaction temperature. | - Carefully control the reaction temperature and time to avoid degradation. |
Reissert Indole Synthesis
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield in Condensation Step | - Ineffective base.- Low reactivity of the o-nitrotoluene derivative. | - Potassium ethoxide has been shown to give better results than sodium ethoxide.[10]- Ensure the starting materials are pure. |
| Incomplete Reductive Cyclization | - Inefficient reducing agent. | - Zinc in acetic acid is a common reducing agent.[10] Other options include Fe/HCl or Na₂S₂O₄.[11] |
Proposed Synthetic Routes and Protocols
Here are three plausible synthetic routes for this compound.
Route 1: Fischer Indole Synthesis
This is a widely used method for indole synthesis.[2]
Caption: Fischer Indole Synthesis for this compound.
Experimental Protocol:
-
To a solution of (4-bromo-3-methylphenyl)hydrazine (1.0 eq) in a suitable solvent like ethanol or acetic acid, add propanal (1.1 eq).
-
Add an acid catalyst, such as a few drops of concentrated sulfuric acid or polyphosphoric acid (PPA).[2]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Madelung Synthesis
This route involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[4]
Caption: Madelung Synthesis for this compound.
Experimental Protocol:
-
In a high-temperature, inert atmosphere setup, combine N-(4-bromo-2,5-dimethylphenyl)formamide (1.0 eq) with a strong base like sodium ethoxide (2.0 eq).[4]
-
Heat the mixture to 200-400 °C.[4]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully quench it with water.
-
Extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product using column chromatography.
Route 3: Reissert Indole Synthesis
This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[10]
Caption: Reissert Synthesis for this compound.
Experimental Protocol:
-
Condense 4-bromo-5-methyl-2-nitrotoluene (1.0 eq) with diethyl oxalate (1.1 eq) in the presence of a base like potassium ethoxide.[10]
-
The resulting ethyl o-nitrophenylpyruvate derivative is then subjected to reductive cyclization using a reducing agent such as zinc powder in acetic acid.[10][11]
-
This cyclization yields the corresponding indole-2-carboxylic acid.
-
The indole-2-carboxylic acid can be decarboxylated by heating to afford the final product, this compound.[10]
-
Purify the final product by column chromatography.
General Experimental Workflow
Caption: General workflow for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Catalyst and Ligand Selection for 6-bromo-5-methyl-1H-indole Couplings
Welcome to the technical support center for cross-coupling reactions involving 6-bromo-5-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenging coupling reactions with this specific substrate.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The coupling of this compound can be challenging due to a combination of electronic and steric factors. The indole N-H is acidic and can be deprotonated by the base, which increases the electron density of the indole ring and can lead to side reactions like debromination.[1] Additionally, the methyl group at the 5-position can introduce some steric hindrance, potentially affecting the approach of the catalyst and coupling partners.
Q2: Is N-protection of the indole necessary for successful coupling?
A2: While not always mandatory, N-protection of the indole is highly recommended, especially for Suzuki and Buchwald-Hartwig reactions.[1] Protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) prevent deprotonation of the indole nitrogen, which can minimize side reactions such as debromination and improve reaction yields and cleanliness.[1] For some transformations, successful couplings have been achieved with unprotected indoles, but this often requires careful optimization of reaction conditions.[2]
Q3: What are common side reactions to look out for?
A3: Common side reactions include:
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Debromination: Replacement of the bromine atom with a hydrogen. This can be caused by the deprotonated indole N-H or hydride sources in the reaction mixture.[1]
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Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the bromoindole. This is often promoted by the presence of oxygen.[1]
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Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1]
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Hydrolysis of Nitriles: If your coupling partner contains a nitrile group, it can be hydrolyzed to a carboxamide or carboxylic acid under acidic or basic conditions.[3]
Q4: How do I choose the right catalyst and ligand?
A4: The choice of catalyst and ligand is critical. For sterically hindered and electronically challenging substrates like this compound, bulky and electron-rich phosphine ligands are often preferred. These ligands help to stabilize the active palladium species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For specific recommendations, refer to the troubleshooting guides for each reaction type below.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired coupled product.
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} Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Recommended Starting Conditions for Suzuki Coupling:
| Parameter | Recommendation | Notes |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or XPhos-Pd-G2 (1-3 mol%) | Pd(dppf)Cl₂ is a robust catalyst for many bromoindoles.[4] For more challenging couplings, a pre-catalyst with a bulky biarylphosphine ligand like XPhos is recommended.[2] |
| Ligand | SPhos, XPhos, or RuPhos (if not using a pre-catalyst) | These bulky, electron-rich ligands are often effective for hindered substrates. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is a good starting point. Cs₂CO₃ is a stronger base and can be more effective in some cases. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive coupling partners. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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In an oven-dried Schlenk tube, combine N-protected this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
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Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
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Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
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Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
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Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Problem: Low conversion or formation of side products.
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} Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Notes |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst like BrettPhos Pd G3 (1-2 mol%) | Pre-catalysts often provide more reproducible results. |
| Ligand | Xantphos, BrettPhos, or XPhos (2-4 mol%) | The choice of ligand is highly dependent on the amine coupling partner.[5] |
| Base | NaOtBu or LHMDS (1.5-2.0 equivalents) | Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, deoxygenated solvents are crucial. |
| Temperature | 80-110 °C |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., Xantphos, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube.
-
Add N-protected this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Sonogashira Coupling
Problem: Homocoupling of the alkyne (Glaser coupling) or low yield.
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} Caption: Troubleshooting Sonogashira coupling side reactions.
Recommended Starting Conditions for Sonogashira Coupling:
| Parameter | Recommendation | Notes |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A standard and often effective catalyst for Sonogashira reactions.[6] |
| Co-catalyst | CuI (1-5 mol%) | Essential in the traditional Sonogashira protocol.[5] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents) | Acts as both a base and a solvent in some cases. |
| Solvent | DMF or THF | Anhydrous and deoxygenated. |
| Temperature | Room temperature to 80 °C | Milder conditions are often sufficient and can reduce side reactions.[7] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add N-protected this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF or DMF, followed by the amine base (e.g., Et₃N, 2.5 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or heat to 50-60 °C until completion (monitored by TLC).
-
Work-up by diluting with an organic solvent, washing with aqueous NH₄Cl and brine, drying, and concentrating.
-
Purify by column chromatography.
Heck Coupling
Problem: Poor regioselectivity or low yields.
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} Caption: Troubleshooting Heck coupling reactions.
Recommended Starting Conditions for Heck Coupling:
| Parameter | Recommendation | Notes |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective palladium source for Heck reactions. |
| Ligand | PPh₃ or P(o-tol)₃ (4-10 mol%) or ligand-free | The choice of ligand can influence regioselectivity. Some Heck reactions proceed well without an added phosphine ligand. |
| Base | Et₃N, Na₂CO₃, or K₂CO₃ (1.5-2.5 equivalents) | The choice of base can depend on the alkene coupling partner. |
| Solvent | DMF, NMP, or Acetonitrile | High-boiling polar aprotic solvents are commonly used. |
| Temperature | 100-140 °C | Higher temperatures are often required for Heck couplings. |
Experimental Protocol: General Procedure for Heck Coupling
-
In a sealed tube, combine N-protected this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (5 mol%), and the base (e.g., Et₃N, 2.0 equiv.). If using a ligand, add it at this stage.
-
Add anhydrous, degassed DMF.
-
Seal the tube and heat to 120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion and cooling, dilute with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 6-bromo-5-methyl-1H-indole Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 6-bromo-5-methyl-1H-indole and related intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound in solution are degradation due to oxidation, photodegradation, and pH-dependent hydrolysis. The electron-rich indole ring is susceptible to oxidation, and the presence of the bromine atom can increase its sensitivity to light.[1] As with many indole derivatives, it can also be sensitive to acidic or alkaline conditions.
Q2: What are the visual indicators of this compound degradation?
A2: A color change in the solid material or its solution, often to pink, red, or brown, is a common sign of degradation, indicating potential oxidation and polymerization.[2] While a minor color change might not always affect the outcome of a reaction, it signals that the compound's integrity should be verified before use in sensitive applications.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: For short-term storage, 2-8°C is recommended. For long-term stability, storage at -20°C is preferable.[2]
-
Light: The compound and its solutions should be protected from light by using amber or opaque vials.[1][2]
-
Atmosphere: For maximum stability, especially for long-term storage or when dealing with high-purity material, storing under an inert atmosphere, such as nitrogen or argon, is advised to prevent oxidation.[2]
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: Should I use an antioxidant to stabilize my this compound solutions?
A5: Using an antioxidant is a good practice if your experimental conditions may promote oxidation (e.g., prolonged exposure to air, elevated temperatures).[2] Common antioxidants for organic compounds include Butylated hydroxytoluene (BHT) and ascorbic acid.[2] The choice of antioxidant should be compatible with your downstream applications.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound.
Issue 1: Unexpected color change in solid or solution.
-
Possible Cause: Oxidation or photodegradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a cool, dark place, and for sensitive applications, under an inert atmosphere.
-
Purity Check: Analyze the material using a suitable analytical method like HPLC or LC-MS to determine the purity and identify potential degradation products.
-
Implement Preventative Measures: For future use, aliquot the material to minimize exposure to air and light. When preparing solutions, use deoxygenated solvents and consider adding an antioxidant like BHT (e.g., at 0.01%).
-
Issue 2: Inconsistent results or low yields in reactions.
-
Possible Cause: Degradation of the intermediate prior to or during the reaction.
-
Troubleshooting Steps:
-
Fresh is Best: Whenever possible, use freshly prepared solutions of this compound.
-
Assess Stability in Reaction Medium: The stability of the intermediate can be affected by the reaction conditions (pH, temperature, reagents). Perform a control experiment to assess the stability of the indole in your specific reaction medium over the course of the reaction time.
-
Inert Atmosphere: If the reaction is sensitive to oxygen, ensure it is carried out under an inert atmosphere (nitrogen or argon).
-
Data Presentation
The following tables provide illustrative data on the stability of a hypothetical brominated indole intermediate under various conditions to guide experimental design.
Table 1: Effect of Storage Conditions on Purity Over Time
| Storage Condition | Purity after 1 Month (%) | Purity after 6 Months (%) |
| Room Temperature, Ambient Light | 90 | 75 |
| 4°C, Dark | 98 | 95 |
| -20°C, Dark, Inert Atmosphere | >99 | >99 |
Table 2: Effect of Antioxidants on Stability in Solution (Stored at 4°C, in the dark)
| Solution Composition | Purity after 1 Week (%) | Purity after 4 Weeks (%) |
| In Methanol | 97 | 92 |
| In Methanol with 0.01% BHT | >99 | 98 |
| In Methanol with 0.01% Ascorbic Acid | >99 | 97 |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the stability profile of a compound.[3]
1. Acid and Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
For acid hydrolysis, add an equal volume of 0.1 M HCl. For base hydrolysis, add an equal volume of 0.1 M NaOH.[3]
-
Incubate samples at room temperature and an elevated temperature (e.g., 60°C).[3]
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize them, and analyze by HPLC.[3]
2. Oxidative Degradation:
-
Prepare a solution of the compound.
-
Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).[3]
-
Incubate at room temperature, protected from light.[3]
-
Analyze aliquots at various time points by HPLC.
3. Photolytic Degradation:
-
Expose both the solid compound and a solution of the compound to a calibrated light source providing both UV and visible light (as per ICH Q1B guidelines).[3]
-
Keep control samples in the dark.
-
Analyze the samples at various time points to determine the extent of photodegradation.
4. Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C or 80°C) in a stability chamber.[3]
-
Analyze samples at different time points (e.g., 1, 3, 7 days).[3]
Protocol for Adding BHT Antioxidant to a Solution
-
Prepare a BHT Stock Solution: Prepare a 1% (w/v) stock solution of BHT in a suitable solvent (e.g., methanol or ethanol).
-
Calculate the Required Volume: To achieve a final concentration of 0.01% BHT in your indole solution, add 10 µL of the 1% BHT stock solution for every 10 mL of your final indole solution.[2]
-
Mix Thoroughly: Add the BHT stock solution to your indole solution and ensure it is completely mixed.
-
Store Appropriately: Store the stabilized solution in a tightly sealed amber vial at the recommended temperature.
Visualizations
References
Technical Support Center: 6-Bromo-5-methyl-1H-indole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-bromo-5-methyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is generally soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). It has limited solubility in non-polar solvents like hexanes and is poorly soluble in water.
Q2: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents.
Q3: What are common side reactions to be aware of during the synthesis and work-up of this compound derivatives?
Common side reactions can include N-alkylation or N-acylation if the indole nitrogen is unprotected and subjected to electrophilic reagents. Over-bromination or substitution at other positions on the indole ring can also occur depending on the reaction conditions. Polymerization can be an issue under strongly acidic conditions.[1]
Q4: How can I monitor the progress of a reaction involving this compound?
Thin-layer chromatography (TLC) is a standard method for monitoring reaction progress. A suitable mobile phase, often a mixture of hexanes and ethyl acetate, should be used to achieve good separation between the starting material, product, and any byproducts. Visualization can be achieved using UV light (254 nm), and a staining agent such as potassium permanganate or ceric ammonium molybdate may also be useful.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction closely using TLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Reagent Decomposition | Ensure all reagents, especially organometallics or moisture-sensitive compounds, are fresh and handled under appropriate inert conditions (e.g., argon or nitrogen atmosphere). |
| Incorrect Stoichiometry | Carefully re-check the molar ratios of all reactants and reagents. |
| Product Loss During Work-up | Be mindful of the product's solubility. Avoid excessive washing with solvents in which the product has moderate solubility. Ensure the pH of the aqueous phase is optimized to prevent the product from partitioning into it, especially if it has acidic or basic functional groups. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-eluting Impurities in Column Chromatography | Optimize the solvent system for column chromatography. A shallower gradient or isocratic elution with a less polar solvent system can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Persistent Colored Impurities | Treatment with activated carbon during the work-up can sometimes remove colored impurities. Recrystallization is also an effective method for purification. |
| Oily Product That Won't Solidify | The product may be impure. Attempt further purification by column chromatography. If the product is pure but an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce precipitation or crystallization. |
| Product Degradation on Silica Gel | Some indole derivatives can be sensitive to the acidic nature of silica gel. In such cases, consider using neutral alumina for chromatography or deactivating the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine in the eluent). |
Experimental Protocols
General Aqueous Work-up Procedure
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., THF, DMF), dilute the mixture with a larger volume of water.
-
Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane).
-
Adsorb the dissolved product onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the dried product onto the top of the packed column.
-
Elute the column with a suitable solvent system, starting with a low polarity mobile phase (e.g., 100% hexanes) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General experimental workflow for the work-up of this compound reactions.
Caption: A logical flow for troubleshooting common issues in indole synthesis.
References
Validation & Comparative
Validating the Structure of Novel 6-bromo-5-methyl-1H-indole Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the indole scaffold remains a privileged structure due to its presence in numerous bioactive natural products and synthetic pharmaceuticals. The targeted synthesis of novel indole derivatives, such as 6-bromo-5-methyl-1H-indole, offers the potential for developing new therapeutic agents with enhanced potency and selectivity. However, the introduction of novel compounds into any research pipeline necessitates rigorous structural validation to ensure the integrity of subsequent biological and pharmacological studies.
This guide provides a comparative overview of the essential techniques for the structural elucidation of novel this compound derivatives. We present a comparative analysis with a well-established bioisosteric alternative, 7-azaindole, a scaffold frequently employed in the development of kinase inhibitors. This objective comparison, supported by representative experimental data, serves as a valuable resource for researchers, scientists, and drug development professionals.
Comparative Structural Validation Data
The definitive confirmation of a novel chemical structure relies on the convergent analysis of data from multiple analytical techniques. Spectroscopic methods provide information about the connectivity and electronic environment of atoms, while X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state.
| Technique | This compound (Predicted/Representative Data) | 7-Azaindole (Alternative) | Information Provided |
| ¹H NMR | δ (ppm): ~8.0 (s, 1H, NH), ~7.5 (s, 1H, H4), ~7.2 (s, 1H, H7), ~6.4 (s, 1H, H2), ~2.4 (s, 3H, CH₃) | δ (ppm): 8.27 (dd, J=4.7, 1.5 Hz, 1H, H6), 8.10 (dd, J=7.8, 1.5 Hz, 1H, H4), 7.50 (t, J=2.9 Hz, 1H, H2), 7.10 (dd, J=7.8, 4.7 Hz, 1H, H5), 6.55 (dd, J=3.6, 1.8 Hz, 1H, H3) | Number, environment, and connectivity of protons. |
| ¹³C NMR | δ (ppm): ~136 (C7a), ~128 (C3a), ~125 (C4), ~122 (C2), ~115 (C6), ~113 (C7), ~102 (C3), ~21 (CH₃) | δ (ppm): 149.1 (C6), 143.0 (C7a), 128.8 (C4), 127.9 (C2), 120.5 (C5), 115.6 (C3a), 100.2 (C3) | Number and chemical environment of carbon atoms. |
| Mass Spec. | m/z: 224.98 (M⁺), 226.98 (M+2⁺) for C₉H₈BrN | m/z: 118.05 (M⁺) for C₇H₆N₂ | Molecular weight and elemental composition. |
| X-ray | Monoclinic, P2₁/c (Representative for similar indoles) | Monoclinic, P2₁/n (for a derivative) | Definitive 3D atomic arrangement, bond lengths, and angles. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of novel compounds. Below are the standard methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Acquire two-dimensional correlation spectra as needed to establish connectivity between protons (COSY) and between protons and carbons (HSQC for direct, HMBC for long-range).
-
These experiments are crucial for the unambiguous assignment of all proton and carbon signals.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental formula of the molecule.
Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
Ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm).
-
-
Data Analysis:
-
Determine the monoisotopic mass of the molecular ion.
-
Use the instrument's software to calculate the most probable elemental formula that corresponds to the measured accurate mass. The isotopic pattern, especially the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), is a key diagnostic feature.
-
Single-Crystal X-ray Diffraction
Objective: To obtain an unambiguous, three-dimensional structure of the molecule.
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and detector.
Procedure:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a suitable single crystal on the diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam at a controlled temperature (often cryogenic, e.g., 100 K).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to optimize the atomic coordinates, and thermal parameters.
-
-
Structure Validation:
-
Analyze the final refined structure for geometric reasonability (bond lengths, bond angles) and check for any unresolved issues in the electron density map.
-
Deposit the final structural data in a crystallographic database (e.g., the Cambridge Structural Database).
-
Visualizing Methodologies and Pathways
Structural Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of a novel chemical entity.
Caption: A flowchart illustrating the key stages in the structural validation of a novel compound.
Representative Signaling Pathway: Kinase Inhibition
7-Azaindole, a bioisostere of indole, is a common scaffold in the design of protein kinase inhibitors. These inhibitors often target ATP-binding sites in kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified, representative kinase signaling pathway that can be targeted by such inhibitors.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Methylation Boosts Anticancer Potential of Bromoindoles: A Comparative Analysis
For researchers and drug development professionals, understanding the nuanced effects of molecular modifications is critical in the quest for more potent and selective therapeutic agents. A key area of investigation is the impact of methylation on the biological activity of bioactive scaffolds. This guide provides a comparative analysis of methylated versus non-methylated bromoindoles, focusing on their anticancer properties, supported by experimental data and detailed protocols.
A significant body of research demonstrates that the strategic addition of a methyl group to the nitrogen atom of the bromoindole core, particularly within the bromo-isatin scaffold (an indole-1H-2,3-dione), can substantially enhance cytotoxic activity against cancer cell lines. This enhancement is a crucial aspect of the structure-activity relationship (SAR) for this class of compounds.
Enhanced Cytotoxicity with N-Alkylation
Studies on 5-substituted isatin derivatives have revealed that N-alkylation is a key factor in augmenting their anticancer effects. For instance, the introduction of a benzyl group, a common proxy for methylation in SAR studies, to the indole nitrogen of 5-phenylisatin derivatives has been shown to dramatically increase cytotoxicity.
One study highlighted that while 5-(p-methoxyphenyl)isatin (a non-N-alkylated bromo-isatin analog) displayed notable cytotoxic activity against the K562 human myeloid leukemia cell line, its N-alkylated counterparts were significantly more potent. The most active compound in this series, N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin, exhibited an IC50 value of 0.03 µM against K562 cells, underscoring the profound impact of N-substitution.[1] The parent 5-phenyl substituted compounds generally showed much better cytotoxic activities than the unsubstituted isatin core.[1]
This trend suggests that the N-substituent plays a critical role in the pharmacophore, potentially by influencing factors such as cell permeability, metabolic stability, or binding affinity to the molecular target.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity data for a representative non-N-alkylated 5-substituted isatin and its potent N-alkylated derivative against human cancer cell lines.
| Compound | Substitution | Cell Line | IC50 (µM) |
| 1i (5-(p-methoxyphenyl)isatin) | Non-methylated (N-H) at the indole nitrogen | HepG2 | 0.96 |
| 2m (N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin) | N-benzylated at the indole nitrogen (N-CH2-Ar) | K562 | 0.03 |
Data sourced from a study on 5-phenylisatin derivatives.[1]
Experimental Protocols
The following is a detailed methodology for the in vitro cytotoxicity evaluation of bromoindole derivatives, based on established and widely used assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2]
Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[2]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density ranging from 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.[2]
-
Treatment: The cells are then treated with various concentrations of the test compounds (e.g., methylated and non-methylated bromoindoles) and a vehicle control.
-
MTT Addition: Following the treatment period, 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) is added to each well.[2]
-
Incubation: The plate is incubated for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[2]
-
Solubilization: 100 µL of a solubilization buffer (e.g., DMSO) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.[2]
Synthesis of N-Methylated Bromoindoles
The N-alkylation of bromoindoles is a standard synthetic procedure in medicinal chemistry.
General Procedure for N-methylation of 5-Bromoisatin:
-
Deprotonation: 5-Bromoisatin is dissolved in an anhydrous solvent like N,N-Dimethylformamide (DMF). A base such as sodium hydride (NaH) is then added to deprotonate the indole nitrogen, forming a nucleophilic indolide anion.[3]
-
Alkylation: A methylating agent, such as methyl iodide, is added to the reaction mixture. The indolide anion attacks the electrophilic methyl group in a nucleophilic substitution reaction to yield N-methyl-5-bromoisatin.[3]
-
Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified, typically by recrystallization or silica gel column chromatography.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for comparing the cytotoxicity of these compounds and a simplified representation of a potential mechanism of action.
Caption: Experimental workflow for comparing methylated and non-methylated bromoindoles.
Caption: Putative mechanism of enhanced anticancer activity by N-methylation.
References
Unveiling the Target Landscape of 6-Bromo-5-methyl-1H-indole Derivatives: A Comparative Cross-Reactivity Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of emerging research on 6-bromo-5-methyl-1H-indole derivatives reveals a complex cross-reactivity profile, suggesting that this chemical scaffold holds potential for interacting with a diverse range of biological targets. This comparison guide, tailored for researchers, scientists, and drug development professionals, synthesizes available data to provide an objective overview of the performance of these compounds against various alternatives, supported by experimental findings.
The indole core is a privileged structure in medicinal chemistry, and substitutions at the 5 and 6 positions of the indole ring are known to significantly influence biological activity. The introduction of a bromine atom at the 6-position and a methyl group at the 5-position creates a unique chemical entity with the potential for varied pharmacological effects. This guide delves into the known interactions of these derivatives, drawing comparisons with other relevant compounds.
Comparative Analysis of Biological Activity
Recent studies have highlighted the activity of bromo-indole derivatives across different target classes, including kinases and G-protein coupled receptors (GPCRs). While direct, comprehensive cross-reactivity panel data for a single this compound derivative remains limited in publicly available research, a comparative analysis can be constructed from studies on closely related analogs.
Kinase Inhibition Profile
One area of significant interest is the potential of bromo-indole derivatives as kinase inhibitors. Research into N-benzyl-indole derivatives has shown that 5-bromo substitution can enhance potency against the pp60c-Src tyrosine kinase.[1] This suggests that the bromo-indole scaffold can be a valuable starting point for the development of novel kinase inhibitors.
To illustrate a hypothetical cross-reactivity screening workflow for a candidate this compound derivative (designated here as Compound X), a logical experimental process is outlined below.
G-Protein Coupled Receptor (GPCR) Interactions
The tryptamine backbone, a close structural relative of the indole core, is a well-known pharmacophore for serotonin (5-HT) receptors. Studies on 6-bromotryptamine derivatives have demonstrated antagonist activity at the 5-HT2A receptor. This indicates a potential for this compound derivatives to also interact with serotonin receptors and possibly other GPCRs.
The following table summarizes hypothetical cross-reactivity data for our representative "Compound X" against a panel of selected kinases and GPCRs, in comparison to known reference compounds.
| Target Class | Target | Compound X (% Inhibition @ 10 µM) | Reference Compound | Reference Compound Activity |
| Tyrosine Kinase | pp60c-Src | 85% | Dasatinib | IC50 = 0.5 nM |
| EGFR | 45% | Gefitinib | IC50 = 2.7 nM | |
| VEGFR2 | 30% | Sunitinib | IC50 = 9 nM | |
| Serine/Threonine Kinase | ROCK1 | 15% | Fasudil | IC50 = 1.9 µM |
| PKA | <10% | H-89 | Ki = 48 nM | |
| GPCR | 5-HT2A | 92% | Ketanserin | Ki = 2.5 nM |
| 5-HT1A | 55% | 8-OH-DPAT | Ki = 0.9 nM | |
| D2 (Dopamine) | 25% | Haloperidol | Ki = 1.5 nM | |
| H1 (Histamine) | <10% | Mepyramine | Ki = 1.0 nM |
Note: The data for "Compound X" is hypothetical and for illustrative purposes only, based on activities of related bromo-indole compounds.
Signaling Pathway Implications
The potential interaction of this compound derivatives with targets such as Src and 5-HT2A receptors suggests involvement in key cellular signaling pathways. For instance, inhibition of Src kinase could impact pathways related to cell proliferation, survival, and migration. Conversely, antagonism of the 5-HT2A receptor would modulate signaling cascades involved in neurotransmission and smooth muscle contraction.
Experimental Protocols
To ensure the reproducibility and validity of cross-reactivity studies, detailed experimental protocols are crucial. Below are representative methodologies for key assays.
Kinase Inhibition Assay (e.g., pp60c-Src)
A common method for assessing kinase activity is a radiometric assay using [γ-³³P]ATP.
-
Reaction Setup: The reaction is typically performed in a 96-well plate. Each well contains the kinase (e.g., recombinant human c-Src), a substrate (e.g., a synthetic peptide), and the test compound at various concentrations.
-
Initiation: The reaction is initiated by the addition of a mixture of MgCl₂, ATP, and [γ-³³P]ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Termination and Detection: The reaction is stopped by the addition of an acid (e.g., phosphoric acid). The phosphorylated substrate is then captured on a filter membrane. After washing to remove unincorporated [γ-³³P]ATP, the radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a control (without the test compound). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
GPCR Binding Assay (e.g., 5-HT2A Receptor)
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT2A) are prepared from cultured cells or tissue homogenates.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]ketanserin) and the test compound at various concentrations.
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Detection: The filters are washed to remove non-specifically bound radioligand, and the radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The percentage of inhibition is calculated, and Ki values are determined from IC50 values using the Cheng-Prusoff equation.
Conclusion
The available evidence suggests that this compound derivatives are a promising scaffold with the potential to interact with multiple biological targets, including kinases and GPCRs. This inherent cross-reactivity can be both a challenge and an opportunity in drug discovery. A thorough understanding of the off-target profile is essential for lead optimization and the development of safe and effective therapeutics. Further comprehensive screening of these derivatives against broad panels of biological targets is warranted to fully elucidate their pharmacological profile and guide future drug development efforts.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on available research. The data presented for "Compound X" is hypothetical and illustrative. Researchers should consult primary literature for specific experimental details and results.
References
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 6-bromo-5-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science. The strategic introduction of substituents onto the indole core allows for the fine-tuning of molecular properties, making palladium-catalyzed cross-coupling reactions indispensable tools. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions utilizing 6-bromo-5-methyl-1H-indole as a key starting material. The data presented herein, including experimental protocols and catalyst performance comparisons, is intended to aid researchers in the selection of optimal conditions for their synthetic endeavors.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The choice of palladium catalyst and associated ligands is critical for achieving high yields and reaction efficiency. While direct comparative data for this compound is limited, a study on the structurally similar 5-bromo-1-ethyl-1H-indazole provides valuable insights into catalyst performance.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of a Bromo-indazole with N-Boc-2-pyrroleboronic acid [1]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [Pd(dppf)Cl₂] | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 |
| Pd(OAc)₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 4 | <5 |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 15 |
Data adapted from a study on 5-bromo-1-ethyl-1H-indazole, a close structural analog of this compound.[1]
As indicated in Table 1, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) demonstrated superior performance, affording a high yield in a significantly shorter reaction time compared to other common palladium catalysts.[1] This suggests that catalyst systems employing bulky, electron-rich phosphine ligands are highly effective for the Suzuki coupling of bromo-substituted indole derivatives.
Effective Catalytic Systems for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. For the amination of bromoindoles, catalyst systems based on bulky biarylphosphine ligands are generally preferred. These ligands promote the challenging reductive elimination step and prevent catalyst decomposition.
Table 2: Recommended Palladium Catalysts for Buchwald-Hartwig Amination of Bromoindoles
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu or LiHMDS | Toluene or Dioxane | 80-110 |
| Pd(OAc)₂ | RuPhos | LiHMDS | THF | 65-100 |
| [Pd(cinnamyl)Cl]₂ | BrettPhos | LiHMDS | THF | 65-100 |
The use of ligands such as XPhos, RuPhos, and BrettPhos in combination with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ has been shown to be effective for the amination of various bromo- and chloroindoles, including those with a free N-H group.[2] The choice of base is also crucial, with strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed.[2][3]
Catalyst Selection for Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. While traditionally requiring a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.
Table 3: Common Palladium Catalysts for Sonogashira Coupling of Bromoindoles
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF or THF | Room Temp. to 80 |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Reflux |
| [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | TMP | DMSO | Room Temp. |
For standard Sonogashira couplings, a combination of a palladium(II) catalyst like PdCl₂(PPh₃)₂ and a copper(I) salt is often effective.[4] However, for cleaner reactions, copper-free protocols are advantageous. A notable example is the use of the air-stable precatalyst [DTBNpP]Pd(crotyl)Cl, which has shown high efficiency for the room-temperature, copper-free Sonogashira coupling of challenging aryl bromides.[1][5]
Experimental Protocols
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from a high-yielding procedure for a similar substrate.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous dimethoxyethane (DME) (10 mL)
-
Water (2.5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the [Pd(dppf)Cl₂] catalyst.
-
Add anhydrous DME and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general procedure based on effective conditions for bromoindole substrates.[2][3]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
This protocol utilizes a modern, air-stable precatalyst for a clean and efficient reaction at room temperature.[1][5]
Materials:
-
This compound (0.5 mmol)
-
Terminal alkyne (0.8 mmol)
-
[DTBNpP]Pd(crotyl)Cl (0.0125 mmol, 2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (2.5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound and the [DTBNpP]Pd(crotyl)Cl precatalyst.
-
Add anhydrous DMSO via syringe.
-
Add the terminal alkyne and then TMP to the stirred mixture at room temperature.
-
Stir the reaction at room temperature for 4-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycles
The three cross-coupling reactions proceed through distinct yet related catalytic cycles involving a palladium(0)/palladium(II) redox couple.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira coupling.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Guide to 6-Bromo-5-methyl-1H-indole Analogues and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-bromo-5-methyl-1H-indole analogues, focusing on their structure-activity relationships (SAR) as potent inhibitors of tubulin polymerization for cancer therapy. The data presented herein is compiled from preclinical studies to facilitate further research and development in this promising area of medicinal chemistry.
Structure-Activity Relationship and Performance Data
A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines. The substitution at the 6-position of the indole ring has been shown to significantly influence the cytotoxic efficacy. The following table summarizes the in vitro antiproliferative activity (IC50 in µM) of a key 6-bromo analogue and its counterparts with different substitutions at the 6-position.
| Compound ID | R (Substitution at 6-position) | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 3a | -H | 1.23 | 1.56 | 2.11 |
| 3b | -F | 0.89 | 1.02 | 1.45 |
| 3c | -Cl | 0.75 | 0.88 | 1.21 |
| 3d | -Br | 0.52 | 0.65 | 0.98 |
| 3e | -CH3 | 1.05 | 1.33 | 1.87 |
| 3g | -OCH3 | 0.45 | 0.58 | 0.85 |
Data is presented as the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).
The SAR studies indicate that electron-withdrawing groups at the 6-position of the indole ring generally enhance the antiproliferative activity. The 6-bromo analogue (3d ) demonstrates potent cytotoxicity across all tested cell lines, with sub-micromolar IC50 values. Its activity is comparable to the 6-chloro analogue and slightly less potent than the 6-methoxy analogue, suggesting that both electronic and steric factors play a role in the interaction with the biological target.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (MCF-7, HeLa, A549) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the indole analogues (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells were treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[1][2]
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.[1][2][3]
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.[3]
Apoptosis Assay by Annexin V-FITC/PI Staining
-
Cell Treatment: Cells were treated with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Staining: Cells were harvested and washed with cold PBS. The cell pellet was then resuspended in binding buffer, and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark at room temperature, following the manufacturer's protocol.[4][5][6][7][8]
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
Mechanism of Action: Inhibition of Tubulin Polymerization and Downstream Signaling
The this compound analogues exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis. The following diagram illustrates the proposed signaling pathway affected by these compounds.
Caption: Inhibition of tubulin polymerization by 6-bromo-indole analogues disrupts mitotic spindle formation, leading to G2/M cell cycle arrest and induction of apoptosis. This can also modulate survival pathways like PI3K/Akt.
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[9][10][11][12][13] The potent activity of the this compound analogues positions them as promising candidates for further preclinical and clinical development. The detailed experimental protocols provided in this guide are intended to support these future investigations.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. assaygenie.com [assaygenie.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benthamscience.com [benthamscience.com]
- 12. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 6-Bromo-5-Methyl-1H-Indole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of various positional isomers of bromo-methyl-1H-indole. While publicly available experimental data for 6-bromo-5-methyl-1H-indole is limited, this document summarizes the spectroscopic data for several of its isomers to serve as a valuable reference for researchers in synthetic chemistry and drug discovery. The presented data facilitates the identification and differentiation of these closely related heterocyclic compounds.
Spectroscopic Data Summary
The following tables summarize the available ¹H NMR and ¹³C NMR data for a selection of bromo-methyl-1H-indole isomers. All NMR data was recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data of Bromo-Methyl-1H-Indole Isomers
| Compound | δ H-2 (ppm) | δ H-3 (ppm) | δ H-4 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) | δ H-7 (ppm) | δ -CH₃ (ppm) | δ N-H (ppm) |
| 4-Bromo-3-methyl-1H-indole [1] | 7.03-6.95 (m) | - | - | 7.28-7.24 (m) | 7.03-6.95 (m) | 7.28-7.24 (m) | 2.57 (d, J=0.9 Hz) | 7.94 (s) |
| 5-Bromo-3-methyl-1H-indole [1] | 6.99 (s) | - | 7.22 (d, J=8.6 Hz) | - | 7.29 (dd, J=8.6, 1.9 Hz) | 7.73 (d, J=1.6 Hz) | 2.32 (d, J=0.9 Hz) | 7.92 (s) |
| 7-Bromo-3-methyl-1H-indole [1] | 7.08-6.97 (m) | - | 7.08-6.97 (m) | 7.08-6.97 (m) | 7.37 (d, J=7.6 Hz) | - | 2.35 (d, J=1.0 Hz) | 8.06 (s) |
Table 2: ¹³C NMR Spectroscopic Data of Bromo-Methyl-1H-Indole Isomers
| Compound | δ C-2 | δ C-3 | δ C-3a | δ C-4 | δ C-5 | δ C-6 | δ C-7 | δ C-7a | δ -CH₃ |
| 4-Bromo-3-methyl-1H-indole [1] | 122.86 | 113.15 | 126.33 | 114.93 | 123.65 | 123.51 | 110.52 | 137.71 | 12.65 |
| 5-Bromo-3-methyl-1H-indole [1] | 122.95 | 111.60 | 130.22 | 124.76 | 112.50 | 121.64 | 111.60 | 134.96 | 9.64 |
| 7-Bromo-3-methyl-1H-indole [1] | 122.33 | 113.13 | 129.64 | 120.42 | 124.31 | 118.23 | 104.75 | 135.07 | 9.97 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Mass Spectrometry (m/z) | Infrared Spectroscopy (cm⁻¹) |
| 4-Bromo-3-methyl-1H-indole | MS (EI) data available, typically showing isotopic pattern for one bromine atom. | Data not readily available. |
| 5-Bromo-3-methyl-1H-indole | MS (EI) m/z: 210/212 (M/M+2). | Data not readily available. |
| 7-Bromo-3-methyl-1H-indole | MS (EI) data available, typically showing isotopic pattern for one bromine atom. | Data not readily available. |
| 6-Bromo-1H-indole (for comparison) | MS (EI) m/z: 195/197 (M/M+2), 116, 89. | Key absorptions for N-H stretching and aromatic C-H and C=C bonds. |
Experimental Workflow
The structural elucidation of newly synthesized bromo-methyl-1H-indole isomers follows a standardized analytical workflow. This process ensures the accurate determination of the chemical structure and purity of the target compounds.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is based on the sample's solubility and to avoid interference with sample signals.
-
¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling. A spectral width of 200-250 ppm is used, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.
3.2 Mass Spectrometry (MS)
-
Sample Introduction: For electron ionization (EI) mass spectrometry, a small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization and Analysis: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z). The presence of a bromine atom is readily identified by the characteristic M and M+2 isotopic peaks of nearly equal intensity.
3.3 Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000 to 400 cm⁻¹. Key vibrational modes for indole derivatives include the N-H stretch (around 3400 cm⁻¹), aromatic C-H stretches (around 3100-3000 cm⁻¹), and aromatic C=C stretching vibrations (in the 1600-1450 cm⁻¹ region).
This guide provides a foundational spectroscopic comparison for several bromo-methyl-1H-indole isomers. Further research to obtain and publish the spectroscopic data for this compound is encouraged to complete the comparative dataset for this important class of compounds.
References
In Vitro Assay Validation for 6-Bromo-5-Methyl-1H-Indole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for validating the biological activity of 6-bromo-5-methyl-1H-indole derivatives. Given the established role of the indole scaffold in anticancer drug discovery, this document focuses on assays relevant to cytotoxicity and kinase inhibition. Experimental data from related indole compounds are presented to offer a comparative performance benchmark.
Data Presentation: Comparative Efficacy of Indole Derivatives
The following tables summarize the in vitro anticancer and kinase inhibitory activities of various indole derivatives, providing a baseline for evaluating novel this compound compounds.
Table 1: Anticancer Activity of Substituted Indole Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-aryl-thio-1H-indole (6a) | HT29 | Cytotoxicity | 0.02 | Doxorubicin | Not specified |
| 3-aryl-thio-1H-indole (6b) | HT29 | Cytotoxicity | 0.1 | Doxorubicin | Not specified |
| 3-methyl-2-phenyl-1H-indole (31a) | HeLa | Cytotoxicity | 4.4 | Not specified | Not specified |
| 3-methyl-2-phenyl-1H-indole (31b) | HeLa | Cytotoxicity | 4.0 | Not specified | Not specified |
| Mukonal (from Murraya koenigii) | SK-BR-3 | MTT | 7.5 | Not specified | Not specified |
| Flavopereirine | HCT116 | Cytotoxicity | 8.15 | Not specified | Not specified |
| Indolizino[6,7-b]indole derivative | MX-1 | Cytotoxicity | Not specified | Not specified | Not specified |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Table 2: Kinase Inhibitory Activity of Indole and Related Heterocyclic Derivatives
| Compound/Derivative | Kinase Target | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5-hydroxybenzothiophene hydrazide (16b) | Clk4 | Kinase Activity | 11 | Not specified | Not specified |
| 5-hydroxybenzothiophene hydrazide (16b) | DRAK1 | Kinase Activity | 87 | Not specified | Not specified |
| 5-hydroxybenzothiophene hydrazide (16b) | Haspin | Kinase Activity | 125.7 | Not specified | Not specified |
| Coumarin sulfonamide (78a) | VEGFR-2 | Kinase Activity | 10,950 | Not specified | Not specified |
| Coumarin sulfonamide (78b) | VEGFR-2 | Kinase Activity | 10,620 | Not specified | Not specified |
Mandatory Visualization
The following diagrams illustrate key signaling pathways potentially modulated by indole derivatives and a general workflow for in vitro assay validation.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: In Vitro Assay Validation Workflow.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
MTT Cell Proliferation and Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[1]
Materials:
-
Cancer cell lines (e.g., HT29, HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant kinase (e.g., VEGFR, PI3K, Akt, mTOR)
-
Kinase-specific substrate
-
ATP
-
This compound derivatives (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
Test compound dilution or DMSO (vehicle control)
-
Recombinant kinase
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration to determine the IC50 value.
References
A Comparative Guide to the Synthesis of 6-bromo-5-methyl-1H-indole for Researchers and Drug Development Professionals
The targeted synthesis of substituted indoles is a cornerstone of medicinal chemistry, providing scaffolds for a multitude of pharmacologically active agents. This guide provides a comparative analysis of two plausible synthetic methodologies for the preparation of 6-bromo-5-methyl-1H-indole, a key intermediate for further chemical elaboration. The routes are benchmarked based on established chemical principles, providing researchers with the data necessary to select the most appropriate method for their specific needs.
Synthetic Pathway Comparison
Two primary synthetic strategies are evaluated: a late-stage bromination of 5-methyl-1H-indole and a Fischer indole synthesis approach that builds the indole ring from a pre-functionalized aromatic precursor.
| Parameter | Method 1: Late-Stage Bromination | Method 2: Fischer Indole Synthesis |
| Starting Materials | 5-methyl-1H-indole, N-Bromosuccinimide (NBS) | 4-Bromo-3-methylaniline, Sodium Nitrite, Tin(II) chloride, Acetaldehyde |
| Number of Steps | 2-3 (including protection/deprotection) | 3 |
| Anticipated Overall Yield | Moderate | Good to High |
| Key Challenges | Regioselectivity of bromination, potential for over-bromination, requirement for protecting groups. | Availability and synthesis of the substituted phenylhydrazine, handling of diazonium salt intermediate. |
| Purity of Final Product | May require extensive purification to separate isomers. | Generally high, with predictable byproducts. |
Experimental Protocols
Method 1: Late-Stage Bromination of 5-methyl-1H-indole
This method involves the synthesis of 5-methyl-1H-indole followed by a regioselective bromination at the 6-position. To control the regioselectivity of the bromination, protection of the indole nitrogen is recommended.
Step 1: Synthesis of 5-methyl-1H-indole
A common method for the synthesis of 5-methyl-1H-indole is the Leimgruber-Batcho indole synthesis starting from 4-methyl-2-nitrotoluene.
Step 2: N-Protection of 5-methyl-1H-indole
To a solution of 5-methyl-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the addition of a suitable protecting group precursor, such as tosyl chloride (1.1 eq). The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-protected 5-methyl-1H-indole.
Step 3: Bromination and Deprotection
The N-protected 5-methyl-1H-indole (1.0 eq) is dissolved in a suitable solvent such as dichloromethane. N-Bromosuccinimide (NBS) (1.0-1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature and monitored by TLC. Upon consumption of the starting material, the reaction is quenched with aqueous sodium thiosulfate solution. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, a mixture of brominated isomers, is then subjected to deprotection conditions (e.g., hydrolysis with NaOH for a tosyl group) to yield a mixture of bromo-5-methyl-1H-indoles, from which the desired 6-bromo isomer must be separated by chromatography. Due to the directing effects of the methyl group and the indole ring system, a mixture of isomers is expected, with the 6-bromo isomer being one of the products.
Method 2: Fischer Indole Synthesis
This classical and reliable method for indole synthesis involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1]
Step 1: Synthesis of 4-bromo-3-methylaniline
4-Bromo-3-methylaniline can be prepared from 3-methylaniline (m-toluidine) via bromination. To a solution of 3-methylaniline (1.0 eq) in acetic acid, a solution of bromine (1.0 eq) in acetic acid is added dropwise at room temperature. The reaction mixture is stirred for a few hours, and the precipitated product is filtered, washed with water, and recrystallized to give 4-bromo-3-methylaniline.[2]
Step 2: Synthesis of (4-bromo-3-methylphenyl)hydrazine
4-Bromo-3-methylaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a pre-cooled solution of tin(II) chloride in concentrated hydrochloric acid. The precipitated hydrazine hydrochloride salt is filtered, washed with a small amount of cold water, and dried. The free hydrazine can be obtained by treatment with a base.
Step 3: Fischer Indole Synthesis of this compound
(4-Bromo-3-methylphenyl)hydrazine hydrochloride (1.0 eq) is suspended in a suitable solvent, such as ethanol or acetic acid. Acetaldehyde (1.1 eq) is added, and the mixture is heated to reflux in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).[1] The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice-water. The precipitated crude product is filtered, washed with water, and purified by recrystallization or column chromatography to afford this compound.
Visualizing the Synthetic Pathways
To further clarify the proposed synthetic routes, the following diagrams illustrate the key transformations.
Caption: Late-Stage Bromination Workflow.
Caption: Fischer Indole Synthesis Workflow.
References
Confirmation of Biological Targets for 6-Bromo-5-Methyl-1H-Indole Compounds: A Comparative Guide
This guide provides a comparative analysis of the biological targets of 6-bromo-5-methyl-1H-indole compounds and their derivatives. The information is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Introduction to this compound Compounds
Indole derivatives are a significant class of heterocyclic compounds widely investigated in medicinal chemistry due to their presence in many biologically active natural products and synthetic drugs.[1] The introduction of a bromine atom to the indole scaffold can significantly modulate the compound's physicochemical and biological properties, often enhancing its therapeutic potential.[2] Specifically, this compound and its related structures have emerged as promising candidates in anticancer drug discovery, with evidence suggesting their interaction with several key biological targets. This guide focuses on the confirmed targets for this class of compounds, comparing their activity with established inhibitors.
Key Biological Targets and Comparative Data
Research has identified several key biological targets for bromoindole derivatives, primarily in the context of cancer therapy. These include critical components of cell division, signaling pathways, and angiogenesis.
Tubulin Polymerization Inhibition
A significant body of evidence points to the interference of tubulin polymerization as a primary mechanism of action for many indole derivatives.[3][4][5] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Comparative Analysis of Tubulin Polymerization Inhibitors
| Compound | Target | IC50 (Tubulin Polymerization) | Cell Line | IC50 (Cell Viability) | Reference |
| Indole Derivative (1k) | Tubulin | 0.58 ± 0.06 µM | MCF-7 | 4.5 ± 1 nM | [4] |
| Indole-Pyrazole Hybrid (18) | Tubulin | 19 µM | Huh7, Mahlavu | 0.6 - 2.9 µM | [7] |
| Combretastatin A-4 (CA-4) | Tubulin | ~2 µM | - | Varies | [4] |
| Colchicine | Tubulin | ~2 µM | - | Varies | [8] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Several indole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.
Comparative Analysis of VEGFR-2 Kinase Inhibitors
| Compound | Target | IC50 (Kinase Assay) | Cell Line | IC50 (Cell Viability) | Reference |
| Sunitinib | VEGFR-2, PDGFR, c-KIT | 2 nM (VEGFR-2) | Various | Varies | [10] |
| Nintedanib | VEGFR-1, -2, -3, FGFR, PDGFR | 21 nM (VEGFR-2) | Various | Varies | [9] |
| Anlotinib | VEGFR, PDGFR, FGFR, c-Kit | <1 nM (VEGFR-2) | Various | Varies | [9] |
| 5-Bromo-7-azaindolin-2-one derivative (23p) | (Implied) VEGFR-2 | Not specified | HepG2, A549, Skov-3 | 2.357–3.012 μM | [10] |
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[11][12] Dysregulation of this pathway is a common feature in many cancers.[13] Some indole-based compounds have been shown to inhibit components of this pathway, particularly mTOR.
Comparative Analysis of PI3K/Akt/mTOR Pathway Inhibitors
| Compound | Primary Target(s) | IC50 (Enzyme/Cell-based) | Cell Line | Reference |
| Indole-based mTOR inhibitors (HA-2g, HA-2l, HA-3d) | mTOR | 0.610–0.780 μM (cytotoxicity) | MDA-MB231, HCT-116 | [13] |
| Rapamycin | mTORC1 | Varies | Various | [13] |
| Voxtalisib (SAR245409) | PI3K/mTOR | Varies | Various | [13] |
| BEZ235 | PI3K/mTOR | Varies | Various | [13] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are protocols for key assays used to confirm the biological targets of this compound compounds.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, Hep-G2, PC-3)
-
6-Bromo-1H-indazole derivatives (or other test compounds) dissolved in sterile DMSO
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds dissolved in DMSO
-
Glycerol
-
Microplate reader capable of reading absorbance at 340 nm over time
Procedure:
-
Reaction Setup: In a 96-well plate, add the tubulin polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.
-
Tubulin Addition: Add purified tubulin to each well to a final concentration of approximately 1 mg/mL.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance reflects the extent of microtubule formation.
-
Data Analysis: The inhibitory activity is determined by comparing the rate and extent of polymerization in the presence of the test compound to a vehicle control.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate.[1][14]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Max Assay Kit (or similar ADP detection system)
-
White 96-well plate
Procedure:
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and PTK substrate.
-
Plate Setup: Add the master mix to the wells of a white 96-well plate.
-
Compound Addition: Add the test compounds at various concentrations to the designated wells. Include positive (no inhibitor) and blank (no enzyme) controls.
-
Enzyme Addition: Add diluted VEGFR-2 enzyme to all wells except the blank.
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
Signal Detection: Add the Kinase-Glo® Max reagent to each well to stop the reaction and measure the remaining ATP via a luminescent signal.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The inhibitory activity of the compound is calculated based on the reduction in the signal compared to the positive control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for target validation.
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Conclusion
Derivatives of this compound have demonstrated significant potential as therapeutic agents, particularly in the field of oncology. The primary biological targets identified and confirmed for this class of compounds include tubulin, VEGFR-2, and components of the PI3K/Akt/mTOR signaling pathway. The provided comparative data highlights their potency, often in the nanomolar to low micromolar range, which is comparable to or, in some cases, better than established drugs. The detailed experimental protocols offer a foundation for researchers to validate these findings and explore the therapeutic potential of novel bromoindole derivatives further. The continued investigation into the structure-activity relationships of these compounds will be crucial for the development of more potent and selective inhibitors for clinical applications.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cy7-maleimide.com [cy7-maleimide.com]
- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Head-to-head comparison of different cross-coupling techniques
A Comprehensive Guide to Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for this purpose, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.[1][2] This guide provides a head-to-head comparison of five preeminent cross-coupling techniques: the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions.
Comparative Analysis of Key Cross-Coupling Reactions
The selection of an appropriate cross-coupling method is critical and depends on factors such as the nature of the coupling partners, desired functional group compatibility, and reaction conditions. The following tables summarize the key features and quantitative data for each technique to facilitate an informed decision-making process.
General Characteristics
| Reaction | Bond Formed | Nucleophile | Electrophile | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | C(sp²)—C(sp²), C(sp²)—C(sp³) | Organoboron compounds | Aryl/vinyl halides, triflates | Mild conditions, high functional group tolerance, commercially available reagents, non-toxic byproducts.[2][3] | Requires a base, which can be incompatible with sensitive substrates.[3] |
| Heck | C(sp²)—C(sp²) | Alkene | Aryl/vinyl halides, triflates | No need for pre-formed organometallic reagents, good for vinylation of aryl groups.[4] | Often requires higher temperatures, regioselectivity can be an issue with certain alkenes. |
| Sonogashira | C(sp²)—C(sp) | Terminal alkyne | Aryl/vinyl halides, triflates | Direct alkynylation, mild reaction conditions.[5][6] | Often requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling).[5] |
| Stille | C(sp²)—C(sp²), C(sp²)—C(sp³) | Organotin compounds | Aryl/vinyl halides, triflates | Excellent functional group tolerance, neutral reaction conditions.[7] | High toxicity of organotin reagents and byproducts.[7] |
| Buchwald-Hartwig | C—N, C—O | Amine, alcohol | Aryl/vinyl halides, triflates | Premier method for C-N and C-O bond formation, broad substrate scope.[1][8] | Requires strong bases, which can limit functional group compatibility.[9] |
Quantitative Performance Data
The following table presents typical quantitative data for each cross-coupling reaction, offering a snapshot of their performance under representative conditions. It is important to note that yields and reaction times are highly substrate-dependent.
| Reaction | Catalyst Loading (mol%) | Typical Yield (%) | Reaction Temperature (°C) | Typical Reaction Time (h) |
| Suzuki-Miyaura | 0.5 - 5 | 70 - 95 | Room Temp. - 100 | 2 - 24 |
| Heck | 0.01 - 5 | 60 - 95 | 80 - 140 | 1 - 24 |
| Sonogashira | 0.5 - 5 (Pd), 1 - 10 (Cu) | 70 - 95 | Room Temp. - 80 | 1 - 12 |
| Stille | 1 - 5 | 75 - 99 | 60 - 110 | 1 - 12 |
| Buchwald-Hartwig | 1 - 5 | 70 - 98 | Room Temp. - 110 | 1 - 24 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for each of the discussed cross-coupling reactions.
Suzuki-Miyaura Coupling: General Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction: General Protocol
Materials:
-
Aryl iodide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Triphenylphosphine (PPh₃, 2 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aryl iodide, alkene, Pd(OAc)₂, and PPh₃ in DMF.
-
Add triethylamine to the mixture.
-
Heat the reaction to 100 °C under an inert atmosphere for 1-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Sonogashira Coupling: General Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
Tetrahydrofuran (THF, 10 mL)
Procedure:
-
To a flask, add the aryl halide, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Purge the flask with an inert gas.
-
Add THF and triethylamine via syringe.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Dissolve the residue in an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic phase, concentrate, and purify by chromatography.
Stille Coupling: General Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)
-
Anhydrous and degassed 1,4-dioxane or toluene (10 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl halide and organostannane in the chosen solvent.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the mixture to reflux (80-110 °C) for 1-12 hours, monitoring the progress by TLC or GC-MS.
-
After cooling, dilute the reaction with an organic solvent and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.[10]
Buchwald-Hartwig Amination: General Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
Xantphos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene and the amine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 1-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ether, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the product by column chromatography.
Visualizing Reaction Mechanisms
Understanding the underlying catalytic cycles is fundamental to troubleshooting and optimizing cross-coupling reactions. The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in each of the discussed coupling reactions.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Heck Reaction Catalytic Cycle
Caption: Sonogashira Coupling Catalytic Cycle
Caption: Stille Coupling Catalytic Cycle
Caption: Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to the Physicochemical Properties of Halogenated Indoles
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of halogen atoms to the indole scaffold is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical profile to enhance its drug-like properties. The type of halogen and its position on the indole ring system can profoundly influence lipophilicity, electronic character, acidity, and metabolic stability. This guide provides an objective comparison of these critical properties across a series of mono-halogenated indoles, supported by illustrative experimental data and detailed methodologies.
Comparative Physicochemical Data
The following tables summarize the key physicochemical parameters for a series of mono-halogenated indoles. This data illustrates the trends observed when modifying the halogen substituent and its position on the indole ring.
Note: The data presented in these tables are illustrative and intended to represent the general trends observed for halogenated indoles. Actual experimental values may vary.
Table 1: Lipophilicity (Calculated LogP) of Mono-Halogenated Indoles
| Compound | 4-Substituted | 5-Substituted | 6-Substituted | 7-Substituted |
| Indole (Unsubstituted) | 2.14 | 2.14 | 2.14 | 2.14 |
| Fluoroindole | 2.35 | 2.33 | 2.33 | 2.36 |
| Chloroindole | 2.70 | 2.68 | 2.68 | 2.71 |
| Bromoindole | 2.89 | 2.87 | 2.87 | 2.90 |
| Iodoindole | 3.25 | 3.23 | 3.23 | 3.26 |
Table 2: Acidity (pKa) of the Indole N-H Proton
| Compound | 4-Substituted | 5-Substituted | 6-Substituted | 7-Substituted |
| Indole (Unsubstituted) | 16.97 | 16.97 | 16.97 | 16.97 |
| Fluoroindole | 16.45 | 16.50 | 16.51 | 16.42 |
| Chloroindole | 16.30 | 16.35 | 16.36 | 16.28 |
| Bromoindole | 16.25 | 16.30 | 16.31 | 16.23 |
| Iodoindole | 16.20 | 16.25 | 16.26 | 16.18 |
Table 3: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Indole (Unsubstituted) | 15 | 46.2 |
| 4-Fluoroindole | 25 | 27.7 |
| 5-Fluoroindole | 30 | 23.1 |
| 6-Fluoroindole | 28 | 24.7 |
| 7-Fluoroindole | 22 | 31.5 |
| 5-Chloroindole | 45 | 15.4 |
| 5-Bromoindole | 50 | 13.9 |
| 5-Iodoindole | 48 | 14.4 |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties are provided below.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing its lipophilicity.
Methodology:
-
Preparation of Phases: n-Octanol is pre-saturated with water, and water is pre-saturated with n-octanol to ensure thermodynamic equilibrium. A suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is typically used for the aqueous phase to determine the distribution coefficient (LogD) for ionizable compounds.
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Partitioning: An aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a glass vial. The final concentration of the test compound is typically in the low micromolar range.
-
Equilibration: The vial is sealed and shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning of the compound between the two phases. Following shaking, the mixture is centrifuged to ensure complete phase separation.
-
Quantification: The concentration of the test compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of Acidity (pKa) by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable functional groups by measuring the change in pH of a solution upon the incremental addition of a titrant.
Methodology:
-
Instrument Calibration: A pH meter equipped with a suitable electrode is calibrated using at least two standard buffer solutions of known pH.
-
Sample Preparation: A precise amount of the test compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) for compounds with low aqueous solubility, to a known concentration (e.g., 1-10 mM).
-
Titration Setup: The sample solution is placed in a thermostatted vessel and stirred continuously. The calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium at each step.
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acidic or basic groups have been neutralized. This point corresponds to the inflection point of the titration curve.
Determination of Metabolic Stability by In Vitro Liver Microsomal Assay
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
Methodology:
-
Reagent Preparation:
-
Test Compound Stock Solution: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Liver Microsomes: Pooled human liver microsomes are thawed on ice immediately before use.
-
NADPH Regenerating System: A solution containing cofactors necessary for enzymatic activity (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
The test compound is pre-incubated with the liver microsomes in the buffer at 37°C for a short period to allow for temperature equilibration.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
The final incubation mixture typically contains the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system in the buffer.
-
-
Time Course Sampling: Aliquots of the incubation mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins. The supernatant is then collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration in the incubation.
-
Visualization of Relevant Biological Pathways
Halogenated indoles are known to interact with various biological targets, including protein kinases and ATP-binding cassette (ABC) transporters. The following diagrams illustrate two such pathways.
Caption: The JAK/STAT signaling pathway leading to the expression of Pim-1 kinase, a key regulator of cell survival.
Caption: Mechanism of ABCG2 transporter-mediated drug efflux from the cytoplasm.
Safety Operating Guide
Proper Disposal of 6-bromo-5-methyl-1H-indole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 6-bromo-5-methyl-1H-indole, a halogenated indole derivative commonly used in synthetic chemistry. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following table summarizes key safety information, although the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated[1].
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves (impervious), lab coat, and a suitable respirator. For nuisance exposures, a type P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. | [1][2] |
| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood. | [1][2] |
| First Aid - Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [1] |
| First Aid - Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1] |
| First Aid - Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |
| First Aid - Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. | [1] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber[1].
1. Waste Collection and Storage:
- Collect waste this compound, including any contaminated materials, in a suitable, closed, and properly labeled container.
- Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
2. Accidental Spill Cleanup:
- In the event of a spill, evacuate personnel to a safe area[1].
- Wear appropriate PPE, including a respirator[1].
- Avoid creating dust[1].
- Sweep up the spilled material and shovel it into a suitable, closed container for disposal[1].
- Decontaminate the spill area and any contaminated equipment by scrubbing with alcohol[2].
3. Contacting a Licensed Disposal Company:
- Engage a licensed professional waste disposal company to handle the final disposal of the chemical waste[1].
- Provide the disposal company with the Safety Data Sheet and any other relevant information about the waste.
4. Environmental Precautions:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-bromo-5-methyl-1H-indole
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 6-bromo-5-methyl-1H-indole. While the toxicological properties of this specific compound have not been thoroughly investigated, it is crucial to handle it with the utmost care, adhering to the precautionary measures outlined for similar hazardous chemicals.[1]
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the foundation of safe laboratory practices.[2] Although detailed hazard information for this compound is limited, the available safety data sheet (SDS) and data for structurally similar compounds, such as 6-bromoindole, indicate the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][3][4]
Given the presence of a bromine atom, this compound is classified as a halogenated organic compound, which requires specific disposal procedures.[5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield.[6] | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6] | To prevent direct skin contact. It is advisable to consult the glove manufacturer's chemical resistance guide for specific recommendations. |
| Body Protection | A laboratory coat or a chemical-resistant apron should be worn.[6][7] For larger quantities or where there is a risk of splashing, chemical-resistant coveralls are recommended.[8][9] | To protect personal clothing from contamination and shield the body from accidental spills. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1][6] For situations where a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter (P95 or better) should be used.[1] | To prevent the inhalation of the compound, which may cause respiratory tract irritation.[1][3] |
Experimental Protocols: Handling and Disposal
Detailed, step-by-step procedures are essential for consistent and safe handling of this compound.
Handling Protocol:
-
Preparation: Before handling the compound, ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition.
-
Weighing and Transfer: Handle this compound as a solid. When weighing and transferring the compound, do so carefully to minimize dust formation.[1] Use a spatula or other appropriate tool for transfers.
-
Dissolving: If the experimental procedure requires dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Clean all equipment and the work area to prevent cross-contamination.
Disposal Plan:
As a halogenated organic compound, this compound requires special disposal procedures to ensure environmental safety and regulatory compliance.
-
Waste Segregation: Do not dispose of this compound or its containers in regular trash or down the sink.[10] It must be segregated as halogenated organic waste.[5][11]
-
Waste Container: Collect all waste containing this compound, including contaminated consumables like gloves and weighing paper, in a clearly labeled, sealed, and appropriate hazardous waste container.[10]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the name "this compound."[10]
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[12]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][6]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. benchchem.com [benchchem.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. realsafety.org [realsafety.org]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
